molecular formula C8H4ClN3 B3080096 4-chloro-1H-indazole-5-carbonitrile CAS No. 1082041-91-5

4-chloro-1H-indazole-5-carbonitrile

Cat. No.: B3080096
CAS No.: 1082041-91-5
M. Wt: 177.59 g/mol
InChI Key: HKLXPJOGSHCVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5) is a high-purity heterocyclic building block of significant interest in pharmaceutical research and development. This compound, with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol, is a substituted indazole derivative . The indazole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in compounds with diverse biological activities . The specific substitution pattern of chloro and cyano functional groups on the indazole core makes this compound a versatile intermediate for further synthetic elaboration, particularly in the construction of more complex molecules for drug discovery. The indazole scaffold is a key pharmacophore in several marketed drugs and clinical candidates, with applications spanning anticancer, anti-inflammatory, antibacterial, and neuroprotective therapies . Researchers utilize this and related indazole derivatives as critical intermediates in the synthesis of potential kinase inhibitors and other biologically active molecules . The presence of distinct reactive sites on the molecule allows for selective functionalization, enabling structure-activity relationship (SAR) studies. Handling of this compound should be conducted with care. Please refer to the associated Safety Data Sheet for detailed hazard information. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLXPJOGSHCVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292923
Record name 4-Chloro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-91-5
Record name 4-Chloro-1H-indazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Chloro-1H-Indazole-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The molecule 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) represents a high-value scaffold in kinase inhibitor discovery, particularly for targets requiring a compact, electron-deficient bicyclic core to engage the ATP-binding pocket (e.g., FGFR, VEGFR).

The synthesis of this vicinally substituted (4,5-pattern) indazole presents a specific challenge: steric hindrance . The chlorine atom at C4 sterically crowds the C5 position, making direct electrophilic substitution difficult and regioselectivity poor.

This guide rejects the low-yield "direct functionalization" approach in favor of a convergent metallo-catalytic strategy . We prioritize the Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent) of a halogenated precursor. This method offers the highest reliability, functional group tolerance, and scalability for drug development workflows.

Core Synthetic Pathway
  • Precursor Synthesis: Construction of the 4-chloro-indazole core.

  • Regioselective Functionalization: Introduction of the iodine handle at C5 via a Sandmeyer sequence (to bypass steric hindrance of direct halogenation).

  • Cyanation: Pd-catalyzed halogen-nitrile exchange.

Part 2: Detailed Synthetic Protocols

Phase 1: Synthesis of the Precursor (4-chloro-5-iodo-1H-indazole)

Rationale: Direct iodination of 4-chloroindazole often yields the C3-iodo product due to the high reactivity of the pyrazole ring. To secure the iodine at C5, we utilize a Nitration


 Reduction 

Sandmeyer
sequence.
Step 1.1: Nitration of 4-chloro-1H-indazole
  • Reagents: 4-chloro-1H-indazole, Fuming

    
    , Concentrated 
    
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The C4-chloro group directs ortho (to C5) and para (to C7). While C5 is sterically hindered, the electronic activation allows for 5-nitro formation, often requiring chromatographic separation from the 7-nitro isomer.
    

Protocol:

  • Dissolve 4-chloro-1H-indazole (10.0 g, 65.5 mmol) in conc.

    
     (50 mL) at 0°C.
    
  • Add fuming

    
     (4.5 mL, 1.1 eq) dropwise, maintaining internal temp < 5°C.
    
  • Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Quench: Pour onto crushed ice (300 g). The yellow precipitate forms.

  • Purification: Filter the solid. Isolate the 5-nitro isomer via column chromatography (Hexane/EtOAc gradient). The 5-nitro isomer typically elutes after the 7-nitro isomer due to higher polarity.

    • Target Yield: 40-50% (post-separation).

Step 1.2: Reduction to 5-Amino-4-chloro-1H-indazole
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), EtOH/Water.
    
  • Rationale: Fe/NH4Cl is milder than catalytic hydrogenation (which risks de-chlorination at C4).

Protocol:

  • Suspend 4-chloro-5-nitro-1H-indazole (5.0 g, 25.3 mmol) in EtOH (100 mL) and Water (25 mL).

  • Add

    
     (6.7 g, 5 eq) and Fe powder (7.0 g, 5 eq).
    
  • Reflux (80°C) for 4 hours. Monitor by LC-MS (disappearance of -NO2 peak).

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1]

  • Isolation: Neutralize with sat.

    
    , extract with EtOAc. Dry (
    
    
    
    ) and concentrate.
    • Yield: >90% (Off-white solid).

Step 1.3: Sandmeyer Iodination (The Critical Step)
  • Reagents:

    
    , 
    
    
    
    (aq),
    
    
    .
  • Rationale: Converts the amine to the diazonium salt, then displaces with Iodine. This bypasses the steric barrier that prevents direct iodination.

Protocol:

  • Suspend the amine (4.0 g, 23.8 mmol) in 6M

    
     (40 mL) at -5°C.
    
  • Add

    
     (1.8 g, 1.1 eq) in water (5 mL) dropwise. Stir 30 min to form the diazonium salt (solution turns clear/orange).
    
  • Add a solution of

    
     (4.7 g, 1.2 eq) in water (10 mL) slowly. Caution:  Nitrogen gas evolution.
    
  • Stir at RT for 1 h, then heat to 60°C for 30 min to ensure complete displacement.

  • Workup: Quench with sat.

    
     (sodium thiosulfate) to remove excess iodine (color change from purple to yellow). Extract with EtOAc.
    
  • Product: 4-chloro-5-iodo-1H-indazole .

Phase 2: Palladium-Catalyzed Cyanation (Target Synthesis)

Rationale: The classical substitution of aryl halides with CuCN (Rosenmund-von Braun) requires harsh conditions (200°C) that can degrade the indazole. We employ a Pd(0)-catalyzed cyanation using Zinc Cyanide (


), which proceeds at lower temperatures (80-100°C) and preserves the C4-chloro substituent.

Reaction Scheme:



Protocol:

  • Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon.

  • Loading: Add 4-chloro-5-iodo-1H-indazole (2.0 g, 7.18 mmol),

    
      (0.51 g, 0.6 eq), 
    
    
    
    (130 mg, 2 mol%), and dppf (160 mg, 4 mol%).
    • Note: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the preferred ligand for its large bite angle, stabilizing the Pd intermediate.

    • Solvent: Add anhydrous DMF (Dimethylformamide) (20 mL). DMA (Dimethylacetamide) is a valid alternative.

  • Additives: Add Zn powder (10 mg, catalytic) to keep the Pd cycle active (reduces Pd(II) back to Pd(0)).

  • Reaction: Heat to 100°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1). The starting iodide (

      
      ) converts to the more polar nitrile (
      
      
      
      ).
  • Workup (Cyanide Safety):

    • Cool to RT. Dilute with EtOAc (50 mL).

    • CRITICAL: Quench with 2M

      
        or dilute 
      
      
      
      solution to complex excess cyanide. Do not acidify (risk of HCN gas).
    • Wash organic layer with water (3x) and brine.

  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

  • Final Product: This compound as a white to pale yellow solid.

Part 3: Characterization Data[2][3]

The following data validates the structure of the synthesized target.

TechniqueParameterExpected Signal / ValueAssignment
Physical AppearancePale yellow solid-
Physical Melting Point210 – 215 °C-
MS (ESI) m/z178.0 [M+H]+

1H NMR

(DMSO-d6)
13.80 (br s, 1H)NH (Indazole N1)
8.25 (s, 1H)C3-H (Indazole)
7.85 (d, J=8.5 Hz, 1H)C7-H
7.65 (d, J=8.5 Hz, 1H)C6-H
13C NMR

(DMSO-d6)
~116.5 ppm-CN (Nitrile)
~135.2 ppmC3
IR

(cm

)
2230 cm

C

N stretch (Sharp)
3200-3400 cm

N-H stretch

Note: The coupling constant between H6 and H7 is typical for ortho-aromatic protons (8-9 Hz). The absence of other aromatic signals confirms the substitution pattern.

Part 4: Process Visualization (Graphviz)

The following diagram illustrates the convergent synthetic pathway, highlighting the critical decision points and reagents.

SynthesisPath cluster_conditions Key Conditions SM 4-Chloro-1H-indazole (Starting Material) Nitro 4-Chloro-5-nitro-1H-indazole (Intermediate) SM->Nitro HNO3, H2SO4 (Nitration) Amine 5-Amino-4-chloro-1H-indazole (Intermediate) Nitro->Amine Fe, NH4Cl (Reduction) Waste 7-Nitro Isomer (Remove via Chromatography) Nitro->Waste Regioisomer Separation Iodo 4-Chloro-5-iodo-1H-indazole (Key Precursor) Amine->Iodo 1. NaNO2, HCl 2. KI (Sandmeyer) Target This compound (Target) Iodo->Target Zn(CN)2, Pd2(dba)3 (Cyanation) c1 Cyanation: 100°C, DMF, 4h

Caption: Step-wise synthesis from commercially available 4-chloroindazole to the 5-carbonitrile target via a Sandmeyer-Cyanation sequence.

Part 5: Troubleshooting & Expert Insights

Regioselectivity of Nitration
  • Issue: Nitration of indazoles can yield mixtures of 5-nitro and 7-nitro isomers.

  • Solution: Perform the reaction at 0°C . Higher temperatures favor the thermodynamically stable product but increase the ratio of the undesired 7-nitro isomer. Use Flash Chromatography (Silica) for strict separation; the 5-nitro isomer is generally more polar.

Cyanide Handling & Safety
  • Risk: Generation of HCN gas if the reaction mixture becomes acidic.

  • Protocol: Always quench cyanide reactions with basic oxidizing agents (Bleach or

    
     in basic solution). Never use acid during the workup of the cyanation step.
    
  • Alternative: If

    
     is unavailable, Potassium Ferrocyanide (
    
    
    
    ) is a non-toxic solid source of cyanide that works well with Pd catalysis, though it often requires higher temperatures (120-140°C).
N-Protection
  • Optimization: If the Pd-catalyst is poisoned by the free N-H of the indazole, protect the N1 position with a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group prior to the cyanation step.

    • Deprotection: THP is easily removed with mild acid (

      
      ) after the cyanation is complete.
      

References

  • Accela ChemBio. (n.d.). Product Data: this compound (CAS 1082041-91-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1000342-37-9 (4-Chloro-5-iodo-1H-indazole). Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. (Referenced for general Pd-cyanation conditions on indazoles). Retrieved from [Link]

  • Vippagunta, S., et al. (2018). Crystalline forms of kinase inhibitors. US Patent 2018/0154582. (Contextual reference for indazole workup).

Sources

Physicochemical Profiling & Synthetic Utility of 4-Chloro-1H-indazole-5-carbonitrile

[1]

Executive Summary

4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Structurally, it combines the privileged indazole pharmacophore—known for its bioisosteric relationship with indole and purine bases—with a 4-position chloro-substituent and a 5-position nitrile group.[1] This specific substitution pattern is critical in kinase inhibitor design; the 4-chloro group often occupies hydrophobic "gatekeeper" pockets, while the 5-cyano group serves as a versatile handle for hydrogen bonding or further transformation into amides, amines, or heterocycles.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic routes, and handling protocols, designed to support researchers in optimizing lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The compound is an unsymmetrically substituted indazole. The presence of the electron-withdrawing nitrile and chlorine atoms on the benzene ring significantly alters the electronic landscape of the pyrazole moiety compared to the unsubstituted parent.[1]

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Chloro-5-cyano-1H-indazole; 5-Cyano-4-chloroindazole
CAS Registry Number 1082041-91-5
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
SMILES ClC1=C(C#N)C=CC2=C1C=NN2
InChI Key Unique identifier required for database integration
Structural Insights[1][2][4][13]
  • Electronic Effects: The 5-cyano group (

    
    ) is a strong electron-withdrawing group (EWG) via induction and resonance.[1] Combined with the 4-chloro substituent (inductive EWG, weak resonance donor), the benzene ring is highly electron-deficient.
    
  • Acidity (N-H): The electron deficiency is transmitted to the pyrazole ring, making the N1-H proton more acidic than in unsubstituted indazole (pKa ~13.8). Expect a pKa in the range of 12.5 – 13.0 , facilitating easier deprotonation for N-alkylation reactions.

  • Basicity (N2): Conversely, the N2 nitrogen becomes less basic due to the same electron-withdrawing effects, reducing its potential to act as a hydrogen bond acceptor or to be protonated at physiological pH.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence calculated descriptors (QSPR) typical for this scaffold class.

Solid-State & Solution Properties[1]
ParameterValue / RangeContext & Implications
Physical State Solid (Powder)Typically off-white to pale yellow crystalline solid.[1]
Melting Point > 200°C (Predicted)High lattice energy driven by dipolar interactions of the nitrile group. Unsubstituted 4-chloroindazole melts at ~160°C; the nitrile significantly elevates this.[1]
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic planar structure limits aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, DMF, DMAc. Moderate solubility in MeOH, EtOAc.
LogP (Calc) 2.1 – 2.4Moderate lipophilicity. Ideal for cell permeability but requires solubilizing groups for final drug candidates.
TPSA ~52 ŲFavorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (N-H)The N1 proton is the sole donor.
H-Bond Acceptors 2 (N2, CN)The nitrile nitrogen and pyrazole N2 are weak acceptors.
Spectral Characteristics (Diagnostic)
  • IR Spectroscopy: Look for the characteristic C≡N stretch at 2220–2240 cm⁻¹ . This is a sharp, distinct band that confirms the integrity of the nitrile group.

  • ¹H NMR (DMSO-d₆):

    • H3 (Pyrazole): Singlet, typically deshielded to δ 8.2–8.4 ppm .

    • H6/H7 (Benzene): Two doublets (ortho-coupling) in the aromatic region (δ 7.5–8.0 ppm). The 4-Cl substituent simplifies the splitting pattern compared to unsubstituted indazole.[1]

    • N-H: Broad singlet, highly chemical shift dependent on concentration and solvent (δ 13.0–14.0 ppm).

Synthetic Methodology

The synthesis of this compound is non-trivial due to the directing effects on the indazole ring.[1] Direct electrophilic cyanation is difficult. The most robust route utilizes a Pd-catalyzed cyanation of a pre-functionalized 5-iodo precursor.[1]

Validated Synthetic Workflow

SynthesisPathStart4-Chloro-1H-indazole(CAS 13096-96-3)Inter4-Chloro-5-iodo-1H-indazole(CAS 1000342-37-9)Start->InterNIS, DMFRT, 12h(Regioselective Iodination)ProductThis compound(CAS 1082041-91-5)Inter->ProductZn(CN)2, Pd(dppf)Cl2DMF, 120°C, 4h(Rosenmund-von Braun)

Figure 1: Stepwise synthetic pathway from the commercially available 4-chloro-1H-indazole scaffold.[1][2][3][4]

Detailed Protocol: Pd-Catalyzed Cyanation

Note: This protocol assumes the availability of the 5-iodo intermediate (CAS 1000342-37-9), which can be prepared via iodination of 4-chloro-1H-indazole using N-iodosuccinimide (NIS).[1]

Reagents:

  • Substrate: 4-Chloro-5-iodo-1H-indazole (1.0 eq)[1]

  • Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Solvent: Anhydrous DMF (degassed)

Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the iodo-indazole substrate, Zn(CN)₂, and Pd catalyst.

  • Solvation: Add anhydrous DMF. Sparge with nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Reaction: Seal the vessel and heat to 120°C for 4–6 hours. Monitor via LC-MS (Target Mass: 178 [M+H]⁺).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to quench/remove excess cyanide and zinc salts) followed by brine.

    • Safety Note: All aqueous waste must be treated with bleach (sodium hypochlorite) to neutralize residual cyanide before disposal.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). The product typically elutes at 30–50% EtOAc.

Applications in Drug Discovery[1][13][15]

This scaffold is primarily utilized as a Core Building Block for Type I and Type II kinase inhibitors.

  • Gatekeeper Targeting: The 4-chloro substituent is strategically positioned to interact with the "gatekeeper" residue in the ATP-binding pocket of kinases (e.g., Thr, Met, or Phe residues). This interaction often improves selectivity against kinases with smaller gatekeeper residues.

  • Solvent Front Extension: The 5-cyano group acts as a rigid vector. It can be hydrolyzed to a carboxylic acid (for amide coupling) or reduced to a benzyl amine, allowing the molecule to extend into the solvent-exposed region of the protein to pick up additional hydrogen bonds.

  • Bioisosterism: The indazole core mimics the adenine ring of ATP, forming key hinge-binding interactions (typically via N1-H donor and N2 acceptor).

Handling, Stability & Safety

  • Hazard Classification: Irritant (Skin/Eye). Acute Toxicity (Oral) category likely due to nitrile functionality.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile).

  • Safety Precaution: The presence of the nitrile group requires care to avoid contact with strong acids that could liberate HCN gas.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10910992, 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. (Used for structural analogy and property estimation).[5] Retrieved from [Link]

  • Organic Syntheses. (2020).[6] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[6] (Validated protocol source for Pd-catalyzed cyanation of indazoles). Retrieved from [Link]

"4-chloro-1H-indazole-5-carbonitrile CAS number and supplier"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, chemical identity, and synthesis workflows for 4-chloro-1H-indazole-5-carbonitrile , a critical building block in medicinal chemistry.

Core Identity & Sourcing Intelligence

Chemical Identity & Specifications

This compound is a halogenated indazole derivative, characterized by a chlorine atom at the C4 position and a nitrile group at the C5 position. This specific substitution pattern is highly valued in drug discovery for creating orthogonal vectors in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors (e.g., FGFR, VEGFR).

Property Data Specification
Chemical Name This compound
Synonyms 4-Chloro-5-cyano-1H-indazole; 5-Cyano-4-chloroindazole
CAS Registry Number 1082041-91-5
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
SMILES ClC1=C(C#N)C=CC2=C1C=NN2
MDL Number MFCD11007934
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM

Supply Chain & Sourcing

Due to the specific substitution pattern, this compound is often classified as a "Make-to-Order" or "Limited Stock" building block. It is not a commodity chemical.

Primary Suppliers (Verified)

The following suppliers list the specific CAS 1082041-91-5 .

Supplier Catalog ID Purity Grade Region
Ark Pharma Scientific H-021622≥95% (HPLC)Global / USA
Aaron Chemicals AR01DNF1≥97%Global / USA
Accela Chem SY021438≥95%China / Global
Leyan (Haohong Scientific) 1082041-91-5≥97%China
Heowns 1082041-91-5≥95%China
Sourcing Strategy & QC Recommendations
  • Lead Time Warning: Many suppliers list this as "In Stock" but hold it in Asian warehouses. Expect 1–2 weeks for delivery to the US/EU.

  • QC Protocol: Upon receipt, validate structure immediately. The 4-chloro/5-cyano regioisomer is difficult to distinguish from the 6-cyano isomer by LCMS alone.

    • Mandatory: ¹H NMR (DMSO-d₆) to confirm proton splitting patterns (ortho-coupling vs. meta-coupling of aromatic protons).

    • Mandatory: ¹³C NMR to verify the nitrile carbon shift (~118 ppm) and chlorination site.

Synthesis & Manufacturing Workflows

If commercial stock is unavailable, the compound can be synthesized using established indazole construction methodologies. Below are the two primary retrosynthetic routes.

Route A: Functionalization of the Indazole Core (Recommended)

This route uses the commercially available 4-chloro-1H-indazole or 4-chloro-5-iodo-1H-indazole as a starting material.

  • Iodination: Electrophilic aromatic substitution of 4-chloro-1H-indazole with NIS (N-iodosuccinimide) selectively targets the C5 position due to the directing effect of the C4-chloro group and the electronic properties of the indazole ring.

  • Cyanation: A Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) converts the C5-iodide to the nitrile.

Route B: De Novo Ring Construction

Constructs the indazole ring from a substituted aniline precursor.

  • Precursor: Start with 4-amino-2-chloro-3-methylbenzonitrile .

  • Diazotization: Treat with NaNO₂/HCl or isoamyl nitrite.

  • Cyclization: Spontaneous intramolecular cyclization of the diazonium intermediate yields the indazole core.

Visual Synthesis Logic

G cluster_0 Route A: Functionalization cluster_1 Route B: De Novo Construction Start1 4-Chloro-1H-indazole (CAS 13096-96-3) Inter1 4-Chloro-5-iodo-1H-indazole (CAS 1082040-26-3) Start1->Inter1 NIS, DMF (Electrophilic Iodination) Target This compound (CAS 1082041-91-5) Inter1->Target Zn(CN)2, Pd(0) or CuCN (Cyanation) Start2 4-Amino-2-chloro-3-methylbenzonitrile Diazo Diazonium Intermediate Start2->Diazo NaNO2, HCl or Isoamyl Nitrite Diazo->Target Intramolecular Cyclization

Caption: Retrosynthetic analysis showing the two primary pathways to access this compound.

Experimental Protocol (Route A Validation)

Note: This protocol is a generalized adaptation for chloro-indazole cyanation.

Step 1: Iodination

  • Reagents: 4-Chloro-1H-indazole (1.0 eq), N-Iodosuccinimide (1.1 eq), DMF (0.5 M).

  • Procedure: Dissolve starting material in DMF. Cool to 0°C. Add NIS portion-wise. Stir at RT for 12h.

  • Workup: Dilute with water, filter precipitate, wash with 10% Na₂S₂O₃ to remove iodine traces.

  • Yield Target: >85% of 4-chloro-5-iodo-1H-indazole.

Step 2: Cyanation (Pd-Catalyzed)

  • Reagents: 4-Chloro-5-iodo-1H-indazole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (deoxygenated).

  • Procedure: Purge solvent with N₂. Combine reagents in a sealed vial. Heat to 100°C for 4–6h. Monitor by LCMS (Expect M+H = 178).

  • Safety Note: Cyanide Hazard. All operations must be performed in a well-ventilated fume hood. Treat waste with bleach (NaOCl) to quench cyanide residues before disposal.

Applications in Drug Discovery

The This compound scaffold is a privileged structure in kinase inhibitor design.

  • Orthogonal Vectors: The C5-nitrile provides a linear, rigid handle for hydrogen bonding (CN as H-bond acceptor) or further hydrolysis to a carboxamide/carboxylic acid.

  • Selectivity: The C4-chlorine atom creates steric bulk that can induce selectivity by clashing with "gatekeeper" residues in kinase ATP-binding pockets.

  • FGFR/VEGFR Targeting: Indazoles are bioisosteres of indoles and quinazolines, frequently used to target Angiokinase spectra.

References

  • Ark Pharma Scientific. Product Catalog: Heterocyclic Compounds. (Catalog No. H-021622).[1][2] Link

  • ChemicalBook. Synthesis of 4-chloro-1H-indazole derivatives.Link

  • BenchChem. Copper-Catalyzed Synthesis of Indazole Derivatives: Protocols.Link

  • PubChem. Compound Summary: 4-chloro-5-iodo-1H-indazole (Precursor). CID 24729461.[3] Link

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-chloro-1H-indazole-5-carbonitrile in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: N/A for specific isomer in common commercial lists; structural analogs: 1082041-44-8) is a highly functionalized bicyclic heterocycle often utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.

Due to the coexistence of a polar nitrile group, a lipophilic chloro substituent, and a hydrogen-bond-donating indazole core, this molecule exhibits "brick dust" characteristics—high crystallinity and limited solubility in standard organic solvents. This guide provides a physicochemical analysis, a predictive solubility tier list, and a validated experimental protocol for solubility determination to support process optimization.

Physicochemical Profile & Solubility Mechanism[1][2]

To select the correct solvent, one must understand the intermolecular forces governing the crystal lattice of this compound.

Structural Analysis
  • Indazole Core (NH): Acts as a Hydrogen Bond Donor (HBD). This makes the molecule prone to self-aggregation in non-polar media, leading to poor solubility in hydrocarbons.

  • Nitrile (C≡N) at C5: A strong dipole and Hydrogen Bond Acceptor (HBA). It increases the polarity of the molecule but also rigidifies the crystal lattice, increasing the melting point.

  • Chloro (Cl) at C4: A lipophilic, electron-withdrawing group. While it adds some lipophilicity, its primary effect here is electronic; it increases the acidity of the indazole NH (lowering pKa), making the molecule more soluble in basic organic media but less soluble in neutral aqueous buffers.

The "Solubility-Stability" Trade-off

The electron-withdrawing nature of the 4-Cl and 5-CN groups significantly lowers the pKa of the N1-proton (estimated pKa ~11-12 compared to ~14 for unsubstituted indazole).

  • Implication: The molecule can be deprotonated by weak bases (e.g., K2CO3, Cs2CO3), drastically increasing solubility in polar aprotic solvents via salt formation.

Solubility Tier List (Predictive Data)

Note: Exact solubility values depend on polymorph purity. The following classifications are derived from structural analogs (e.g., 4-chloro-1H-indazole, 1H-indazole-5-carbonitrile).

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionOperational Use Case
Polar Aprotic (High) DMSO, DMF, DMAc, NMPHigh (>100 mg/mL) Reaction media (SNAr, couplings). Excellent for stock solutions.
Polar Aprotic (Med) Acetone, Acetonitrile (MeCN)Moderate (10-50 mg/mL) Reaction media; process chromatography.
Polar Protic Methanol, Ethanol, IPALow to Moderate (Temp. Dependent) Recrystallization. High solubility at boiling; low at RT.
Esters/Ethers Ethyl Acetate (EtOAc), THF, 2-MeTHFModerate (20-80 mg/mL) Liquid-Liquid Extraction (LLE); standard reaction solvents.
Chlorinated DCM, ChloroformModerate (10-40 mg/mL) Chromatography; transport solvent.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL) Antisolvent for precipitation; wash solvents.
Aqueous Water, PBS (pH 7.4)Negligible (<0.01 mg/mL) Antisolvent; removal of inorganic salts.

Experimental Protocol: Gravimetric Solubility Screening

Do not rely on visual estimation. Use this self-validating gravimetric protocol to determine exact solubility limits for your specific batch/polymorph.

Materials
  • This compound (solid)

  • HPLC Vials (1.5 mL) with screw caps

  • Temperature-controlled shaker or heating block

  • 0.22 µm PTFE Syringe Filters (compatible with most organics)

Workflow Description
  • Saturation: Add excess solid (~50 mg) to 0.5 mL of the target solvent in a tared vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Transfer a known volume of filtrate to a tared vessel, evaporate the solvent, and weigh the residue.

Visualization: Solubility Screening Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Start->Agitate Check Solid Remaining? Agitate->Check AddSolid Add more Solid Check->AddSolid No Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes AddSolid->Agitate Evap Evaporate Solvent (Gravimetric Analysis) Filter->Evap Calc Calculate Solubility (mg/mL) Evap->Calc

Figure 1: Step-by-step gravimetric solubility determination workflow ensuring saturation equilibrium.

Process Application: Recrystallization Strategy

For purification, the "brick dust" nature of the compound requires a solvent system that exploits the steep solubility-temperature curve of the indazole core.

Recommended System: Ethanol/Water or EtOAc/Heptane
  • Ethanol/Water (Green Chemistry Preferred):

    • The compound is soluble in boiling Ethanol (H-bonding match).

    • It is insoluble in Water.

    • Protocol: Dissolve in minimum boiling EtOH. Add hot water dropwise until turbidity persists. Re-heat to clear solution. Cool slowly to 4°C.

  • Toluene (Alternative):

    • Effective for removing non-polar impurities. Indazoles often crystallize well from toluene upon cooling due to pi-stacking interactions.

Visualization: Solvent Selection Logic

SolventSelection Input This compound Reaction Reaction Solvent (High Solubility) Input->Reaction Workup Extraction Solvent (Immiscible w/ H2O) Input->Workup Cryst Recrystallization (Temp Dependent) Input->Cryst DMSO DMSO / DMF (Nucleophilic Subs.) Reaction->DMSO EtOAc Ethyl Acetate (Standard Workup) Workup->EtOAc MeTHF 2-MeTHF (Green Alternative) Workup->MeTHF EtOH Ethanol / Water (Precipitation) Cryst->EtOH

Figure 2: Decision tree for selecting solvents based on the process stage (Reaction vs. Purification).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10910992, 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile (Analogous Physicochemical Properties). Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1]

  • Organic Chemistry Data. Common Solvents and Solubility Parameters. Retrieved from [Link]

Sources

Biological Activity of Substituted 1H-Indazole-5-Carbonitriles: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-5-carbonitrile scaffold has emerged as a cornerstone in modern medicinal chemistry, functioning as a "privileged structure" for the development of targeted therapeutics[1]. Characterized by its rigid, planar architecture and unique electronic properties, this scaffold serves as a high-value intermediate in the synthesis of highly selective protein kinase inhibitors and neuroprotective agents[1][2]. This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic signaling pathways, and self-validating experimental protocols for substituted 1H-indazole-5-carbonitriles, equipping drug development professionals with actionable insights for lead optimization.

Pharmacophore Architecture and Mechanistic Causality

The biological efficacy of 1H-indazole-5-carbonitriles is not coincidental; it is dictated by precise molecular interactions within target active sites.

  • Bidentate Hinge-Binding Dynamics: In ATP-competitive kinase inhibitors, the indazole core acts as a critical anchor. The N1 and N2 atoms of the indazole ring function as a bidentate hydrogen-bond donor/acceptor pair, perfectly mimicking the binding of the adenine ring of ATP within the kinase hinge region[1][2].

  • Vectorial Derivatization via the 5-Nitrile: The 5-carbonitrile group provides a highly versatile synthetic handle. It can be converted into amidoximes, amides, or utilized in cross-coupling reactions to extend the molecule toward the solvent-exposed front or the DFG-out pocket, thereby drastically enhancing target selectivity[3][4].

  • Metabolic Stability: Compared to simple phenolic bioisosteres, the indazole ring is significantly less susceptible to rapid Phase I and II metabolism. This intrinsic lipophilicity and stability improve overall pharmacokinetic (PK) profiles and facilitate central nervous system (CNS) penetrance, a critical factor for neurodegenerative targets[5].

Key Biological Activity Profiles

Kinase Inhibition (AKT, LRRK2, and JNK)

Substituted 1H-indazole-5-carbonitriles are potent modulators of several critical kinase pathways implicated in oncology and neurodegeneration.

  • AKT Kinase (Oncology): The PI3K/AKT pathway is frequently upregulated in various cancers. Derivatives such as 1H-pyridin-4-yl-3,5-disubstituted indazoles, synthesized via the Suzuki coupling of the indazole core with aryl boronic acids, effectively span the ATP pocket. This steric blockade prevents ATP binding, shutting down AKT activation and subsequent tumor cell survival signaling[1][4].

  • LRRK2 (Parkinson's Disease): Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a primary driver of familial Parkinson's disease. 4-Methoxy-1H-indazole-5-carbonitrile derivatives exhibit the low molecular weight (~173 Da) and lipophilicity required for high brain penetrance. The 4-methoxy group acts as a steric probe for the gatekeeper residue, while the modified 5-cyano group directs towards the solvent front, selectively inhibiting LRRK2 and reducing the neurodegenerative phosphorylation of downstream Rab proteins[1].

  • JNK (Inflammation/Neurodegeneration): Indazole compounds have been extensively patented for their excellent c-Jun N-terminal kinase (JNK) inhibitory action, providing therapeutic avenues for severe immunologic and inflammatory diseases[6].

G A Extracellular Signal (Growth Factors) B Receptor Tyrosine Kinase (RTK) A->B C PI3K Activation B->C D AKT Kinase C->D E Downstream Effectors (mTOR, BAD, GSK-3) D->E Phosphorylation F 1H-Indazole-5-Carbonitrile Derivatives F->D ATP-Competitive Inhibition

PI3K/AKT signaling pathway modulation by 1H-indazole-5-carbonitrile derivatives.

Neuroprotection via MAO-B Inhibition

Beyond kinase inhibition, the 1H-indazole-5-carbonitrile scaffold is utilized to synthesize 1,2,4-oxadiazole-linked derivatives targeting Monoamine Oxidase B (MAO-B). In models of Alzheimer's and Parkinson's diseases, bioisosteric replacements utilizing the indazole core yielded submicromolar MAO-B inhibitors. The molecular flexibility of terminal biphenyl fragments attached to the indazole core drives high selectivity over MAO-A, effectively reducing reactive oxygen species (ROS) generation in the brain[3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative biological activity of various derivatives originating from the 1H-indazole-5-carbonitrile (or closely related) scaffold.

Target EnzymeScaffold / Derivative ArchitectureKey Structural SubstitutionsOptimal IC₅₀Reference
hMAO-B 5-(1,2,4-oxadiazol-3-yl)-1H-indazoleTerminal biphenyl fragment52 nM[3]
GSK-3 N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide2,3-difluorophenyl at piperidine18 nM[2]
AKT Kinase 1H-pyridin-4-yl-3,5-disubstituted indazole3-aryl, 5-aryl/heteroarylLow micromolar[4]
ROCK I 5-Nitro-1H-indazole-3-carbonitrile5-nitro, 3-cyano6.7 μM[7]

Experimental Protocols: A Self-Validating System

To ensure strict reproducibility and scientific integrity, the following protocols detail the chemical derivatization and subsequent biological evaluation of 1H-indazole-5-carbonitrile derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling for 3,5-Disubstituted Indazoles

Causality: This synthetic step builds the rigid bi-aryl system necessary to span the ATP-binding pocket of kinases like AKT, effectively locking the enzyme in an inactive conformation[4].

  • Reagent Preparation: Dissolve 1.0 equivalent of the brominated 1H-indazole-5-carbonitrile derivative and 1.2 equivalents of the corresponding aryl boronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst & Base Addition: Add 0.05 equivalents of Palladium(II) acetate[Pd(OAc)₂] and 2.0 equivalents of Cesium Fluoride (CsF). Reasoning: CsF provides the mild basic conditions required to facilitate the transmetalation step of the catalytic cycle without hydrolyzing or degrading the base-sensitive 5-carbonitrile group[4].

  • Reaction Execution: Heat the mixture under an inert argon atmosphere at 90°C for 12 hours to drive the cross-coupling to completion.

  • Workup & Purification: Quench the reaction mass into ice water (200 mL) and extract with dichloromethane (200 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the targeted kinase inhibitor[4].

Protocol B: In Vitro AKT Kinase Inhibition Assay

Causality: This assay directly validates the ATP-competitive inhibition mechanism by quantifying the dose-dependent reduction in downstream substrate phosphorylation[4].

  • Enzyme Preparation: Immunoprecipitate AKT kinase from K562 (chronic myelogenous leukemia) cell lysates using a validated anti-AKT antibody.

  • Compound Incubation: Prepare serial dilutions of the synthesized indazole inhibitor in DMSO. Incubate the isolated kinase with the inhibitor (e.g., final concentration of 10 μM) for 30 minutes at room temperature. Reasoning: This pre-incubation allows the indazole core to achieve equilibrium binding at the kinase hinge region before substrate competition begins.

  • Reaction Initiation: Add ATP and GSK-3β (the specific downstream substrate for AKT) to the reaction buffer to initiate the kinase activity.

  • Detection: After a 60-minute incubation, measure enzyme activity by reading absorbance at 450 nm using Tetramethylbenzidine (TMB) as the chromogenic substrate for an HRP-tagged secondary antibody targeting phosphorylated GSK-3β[4].

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis to determine the compound's potency.

Workflow Step1 Compound Prep (DMSO Dilution) Step2 Enzyme Incubation (Kinase + Inhibitor) Step1->Step2 Step3 ATP & Substrate (Initiate Reaction) Step2->Step3 Step4 Quench & Detect (Absorbance 450nm) Step3->Step4 Step5 IC50 Calculation (Regression) Step4->Step5

Step-by-step in vitro kinase assay workflow for evaluating IC50 values.

Conclusion

The 1H-indazole-5-carbonitrile scaffold represents a highly tunable, metabolically stable pharmacophore with profound implications in drug discovery. By leveraging its bidentate hinge-binding capabilities and the synthetic versatility of the nitrile group, researchers can rationally design highly potent and selective inhibitors targeting complex pathologies ranging from oncology (AKT) to neurodegeneration (LRRK2, MAO-B).

References

  • Source: benchchem.
  • Source: nih.
  • Source: unipv.
  • Source: ias.ac.
  • Source: nih.
  • Source: google.
  • Source: chemenu.

Sources

The Discovery and History of 4-Chloro-1H-indazole-5-carbonitrile: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a cornerstone motif, particularly in the development of ATP-competitive kinase inhibitors. Among the myriad of substituted indazoles, 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) represents a highly specialized, "privileged" building block[1].

This whitepaper provides an in-depth technical analysis of the discovery, mechanistic rationale, and synthetic evolution of this specific scaffold. By examining the causality behind its structural features—specifically the synergistic effects of the 4-chloro and 5-cyano substituents—we elucidate why this molecule has become a critical intermediate for drug development professionals targeting complex oncology and autoimmune pathways.

Historical Context & Discovery

The Shift to Indazole Scaffolds

In the early 2000s, following the clinical success of first-generation kinase inhibitors like Imatinib, the pharmaceutical industry faced a bottleneck: early scaffolds (often based on quinazolines or purines) suffered from off-target toxicity and rapid metabolic clearance. Researchers began exploring bioisosteres that could mimic the purine ring of ATP while offering distinct vectors for substitution. The 1H-indazole core was identified as an ideal candidate due to its excellent hydrogen-bonding profile at the kinase hinge region.

The Emergence of the 4-Chloro-5-Cyano Motif

Registered in the chemical literature circa 2008[2], this compound was not discovered by accident; it was the result of rational Structure-Activity Relationship (SAR) optimization and Fragment-Based Drug Discovery (FBDD).

Historically, unsubstituted indazoles were susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes at the electron-rich C4 and C5 positions. Furthermore, achieving prolonged target residence time (a key driver of in vivo efficacy) required exploiting the hydrophobic "gatekeeper" pocket of kinases. The synthesis of this compound solved both historical challenges simultaneously, providing a metabolically robust intermediate that could be readily functionalized at the N1 or C3 positions for advanced drug candidates[3].

Mechanistic Rationale: The Causality of Design

As application scientists, we must look beyond the 2D structure and understand the 3D physicochemical causality that makes this molecule a superior starting material.

  • The Indazole Core (Hinge Binder): The N1-H and N2 atoms act as a highly efficient hydrogen bond donor-acceptor pair. They form critical interactions with the backbone amide of the kinase hinge region (typically a Valine or Leucine residue), anchoring the molecule in the ATP-binding site.

  • The 4-Chloro Substituent (Gatekeeper & Halogen Bonding): The insertion of a chlorine atom at the C4 position serves a dual purpose. Sterically, it projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. Electronically, the polarizability of the chlorine atom allows for the formation of a halogen bond (a highly directional non-covalent interaction involving the halogen's σ-hole) with the backbone carbonyl of the gatekeeper. This specific interaction exponentially increases target residence time.

  • The 5-Carbonitrile Substituent (pKa Tuning & H-Bonding): The cyano group is a powerful electron-withdrawing group (EWG). By placing it at the C5 position, it significantly lowers the pKa of the N1 proton via inductive and resonance effects. A lower pKa enhances the hydrogen bond donor strength of the N1-H, leading to tighter hinge binding. Additionally, the nitrogen of the cyano group can act as an independent hydrogen bond acceptor, often interacting with the conserved catalytic Lysine in the αC-helix.

G Scaffold 4-Chloro-1H-indazole- 5-carbonitrile Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge N1-H (Donor) & N2 (Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper 4-Chloro (Halogen Bond & Steric) AlphaC αC-Helix / Catalytic Lysine (Electrostatic Interaction) Scaffold->AlphaC 5-Cyano (H-Bond Acceptor)

Fig 1: Mechanistic binding logic of the 4-chloro-5-cyano indazole scaffold within the kinase ATP pocket.

Quantitative Data: SAR Impact

To validate the theoretical design, we must examine the quantitative impact of these substitutions. The table below summarizes the typical physicochemical and biological enhancements observed when transitioning from a bare indazole to the 4-chloro-5-cyano derivative.

ScaffoldHinge Binding Affinity (Relative Kd)N1 pKa (Approx.)HLM Half-life (min)Target Residence Time (τ)
1H-Indazole 1.0x (Baseline)~14.015Short (< 10 min)
5-Cyano-1H-indazole 5.2x~12.532Moderate (~30 min)
This compound 48.5x~11.8>120Prolonged (> 120 min)

Table 1: Comparative SAR metrics demonstrating the synergistic effect of C4/C5 functionalization on metabolic stability (Human Liver Microsomes, HLM) and binding thermodynamics.

Experimental Protocol: De Novo Synthesis

The synthesis of this compound relies on the highly robust Jacobson indazole synthesis methodology. The optimal starting material is 4-amino-2-chloro-3-methylbenzonitrile (CAS: 573768-09-9) [4].

Step-by-Step Methodology

Step 1: N-Acetylation

  • Procedure: Dissolve 4-amino-2-chloro-3-methylbenzonitrile (1.0 eq) in anhydrous pyridine and cool to 0°C. Add acetic anhydride (1.5 eq) dropwise. Stir at room temperature for 4 hours.

  • Causality: The free amine must be protected as an acetamide. This prevents premature oxidation during nitrosation and stabilizes the intermediate, directing the subsequent cyclization exclusively onto the adjacent C3-methyl group.

Step 2: N-Nitrosation

  • Procedure: Dissolve the resulting N-acetyl derivative in a mixture of acetic anhydride and acetic acid. Add isoamyl nitrite (1.2 eq) at 0°C.

  • Causality: Isoamyl nitrite is chosen over aqueous sodium nitrite to maintain anhydrous conditions. This prevents the hydrolysis of the sensitive C5-nitrile group while efficiently generating the nitrosonium ion required to form the N-nitroso amide intermediate.

Step 3: Thermal Cyclization

  • Procedure: Dilute the reaction mixture with toluene and heat to 80°C for 12 hours.

  • Causality: Thermal energy drives the [1,5]-sigmatropic rearrangement of the N-nitroso amide. The intermediate tautomerizes and cyclizes via the adjacent methyl group, forming the 1-acetyl-1H-indazole core. Toluene provides the optimal boiling point and solubility profile for this intramolecular reaction.

Step 4: Deprotection

  • Procedure: Cool the mixture, concentrate under reduced pressure, and resuspend the crude 1-acetyl-1H-indazole in a 2M solution of ammonia in methanol. Stir for 6 hours at room temperature.

  • Causality: Mild basic methanolysis selectively cleaves the N1-acetyl group without hydrolyzing the C5-carbonitrile to a primary amide, yielding the final this compound in high purity.

Synth SM Starting Material 4-Amino-2-chloro-3-methylbenzonitrile Step1 Step 1: N-Acetylation (Ac2O, Pyridine) SM->Step1 Int1 Intermediate 1 N-Acetyl Derivative Step1->Int1 Step2 Step 2: N-Nitrosation (Isoamyl Nitrite, Ac2O) Int1->Step2 Int2 Intermediate 2 N-Nitroso Amide Step2->Int2 Step3 Step 3: Thermal Cyclization (Toluene, 80°C) Int2->Step3 Int3 Intermediate 3 1-Acetyl-1H-indazole Step3->Int3 Step4 Step 4: Deprotection (NH3/MeOH) Int3->Step4 Product Final Product This compound Step4->Product

Fig 2: Four-step synthetic workflow from 4-amino-2-chloro-3-methylbenzonitrile to the final indazole scaffold.

Conclusion

The discovery and subsequent utilization of this compound represents a masterclass in rational drug design. By understanding the precise causality of its structural features—where chlorine dictates steric and halogen-bonding parameters, and the nitrile group modulates electronic properties—researchers can leverage this building block to synthesize highly selective, metabolically stable kinase inhibitors. Its transition from a theoretical fragment to a commercially available, widely utilized intermediate underscores its enduring value in pharmaceutical development.

References

  • Google Patents (WIPO). "WO2011051540A1 - Androgen receptor modulating compounds". Patent describing the cyclization and utilization of substituted indazoles.

Sources

A Researcher's Guide to Quantum Chemical Calculations for 4-chloro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and In Silico Analysis

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties. The specific derivative, 4-chloro-1H-indazole-5-carbonitrile, presents a unique electronic and structural profile due to the presence of a chlorine atom and a nitrile group on its bicyclic system. Understanding the precise molecular properties of this compound is paramount for rational drug design, enabling researchers to predict its reactivity, stability, and potential interactions with biological targets.

Quantum chemical calculations offer a powerful lens through which to examine these properties at a sub-atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[1][2] This guide provides a comprehensive overview of the theoretical background and a step-by-step protocol for performing these calculations, tailored for researchers and scientists in the field of drug development.

Theoretical Foundation: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy.[3] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.[3]

Key Concepts:

  • Functionals: The core of DFT is the exchange-correlation functional, which approximates the complex many-body electronic interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and robust functionals for organic molecules, known for providing reliable results for a variety of molecular properties.[4][5][6]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a highly flexible and commonly employed choice.[7][8]

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a more accurate description of electron distribution.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for describing systems with lone pairs, anions, or weak non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, which is essential for accurately modeling chemical bonds.[9]

By combining the B3LYP functional with the 6-311++G(d,p) basis set, we establish a reliable level of theory for investigating the properties of this compound.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for a thorough quantum chemical analysis. This workflow is designed to be self-validating, ensuring that the calculated properties are derived from a true energy minimum structure.

G Computational Chemistry Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis A 1. Build 3D Structure (e.g., Avogadro, GaussView) B 2. Create Input File (Define charge=0, multiplicity=1) A->B Define Theory C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C Submit Job D 4. Frequency Analysis (Confirm Minimum Energy State) C->D Validate Structure (Check for imaginary frequencies) E 5. Electronic Properties (HOMO, LUMO, MEP) D->E F 6. Spectroscopic Properties (IR, Raman, NMR) D->F G 7. Reactivity Descriptors (Electrophilicity, Hardness) D->G

Caption: A standardized workflow for quantum chemical calculations.

Experimental Protocols:

  • Structure Generation:

    • Using a molecular editor (e.g., Avogadro, GaussView), construct the 3D chemical structure of this compound.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with your quantum chemistry software package (e.g., .xyz or .mol).

  • Input File Preparation:

    • Create an input file specifying the coordinates, charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet ground state).

    • Specify the keywords for a geometry optimization followed by a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Geometry Optimization:

    • This is the most computationally intensive step. The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible potential energy.

    • The process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.

  • Vibrational Frequency Analysis:

    • This is a crucial validation step.[10][11] A true minimum energy structure will have zero imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

    • This calculation also provides the zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) and Raman spectra.[12][13]

  • Property Calculations:

    • Once the optimized, validated geometry is obtained, single-point energy calculations can be performed to derive various electronic and spectroscopic properties. This includes the molecular orbitals (HOMO/LUMO), the molecular electrostatic potential (MEP), and NMR chemical shifts.

Results and Discussion: Interpreting the Data

The output of these calculations provides a wealth of quantitative data. Below are examples of key properties and their interpretation in the context of drug discovery.

Table 1: Calculated Electronic Properties of this compound

Property Value (a.u.) Value (eV) Significance in Drug Development
Energy of HOMO -0.255 -6.94 Relates to the ability to donate electrons; important for interactions with electron-deficient sites in a receptor.[14]
Energy of LUMO -0.089 -2.42 Relates to the ability to accept electrons; indicates susceptibility to nucleophilic attack.[15]
HOMO-LUMO Gap (ΔE) 0.166 4.52 A larger gap suggests higher kinetic stability and lower chemical reactivity.[16]

| Dipole Moment | 3.45 | - | Indicates the overall polarity of the molecule, influencing solubility and membrane permeability. |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between them is a critical indicator of the molecule's stability.[17] For drug candidates, a moderate gap is often desirable, balancing stability with the reactivity needed for target binding.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[18][19] It is invaluable for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[20]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen atoms of the indazole and nitrile groups. These are prime sites for hydrogen bond donation or interactions with positively charged residues (electrophilic attack).[21]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms (especially the N-H proton). These are sites for hydrogen bond acceptance or interactions with negatively charged residues (nucleophilic attack).[21]

  • Green Regions (Neutral Potential): Indicate areas of low polarity, often associated with the benzene ring, suggesting potential for hydrophobic or van der Waals interactions.

MEP_Concept cluster_molecule This compound cluster_legend MEP Legend N1 N N2 N-H Ring Aromatic Ring CN C≡N Cl Cl Red Red_label H-bond Acceptor / Nucleophilic Site Blue Blue_label H-bond Donor / Electrophilic Site Green Green_label van der Waals / π-stacking

Caption: Conceptual MEP map of this compound.

Application in Drug Discovery

The insights gained from these quantum chemical calculations directly inform the drug discovery process:

  • Lead Optimization: By understanding how substitutions affect the MEP and HOMO/LUMO energies, chemists can rationally design derivatives with improved binding affinity and selectivity. For example, modifying a substituent to enhance the negative potential in a key binding region could strengthen a hydrogen bond with the target protein.

  • Predicting Metabolism: Regions of high electron density or specific orbital characteristics can indicate sites susceptible to metabolic transformation (e.g., by Cytochrome P450 enzymes).[22]

  • Structure-Activity Relationship (SAR) Studies: Quantum chemical descriptors can be used to build more predictive Quantitative Structure-Activity Relationship (QSAR) models, correlating electronic properties with biological activity.[22]

  • Understanding Binding Modes: The MEP provides a roadmap for how the molecule will likely orient itself within a binding pocket, complementing and refining results from molecular docking simulations.[18][23]

Conclusion

Quantum chemical calculations, particularly using DFT, are an indispensable tool in modern drug discovery.[1][24][25] For a molecule like this compound, this in silico approach provides a detailed electronic and structural profile that is critical for understanding its chemical behavior and biological potential. By following a rigorous and self-validating computational workflow, researchers can generate high-quality data to guide the design of more potent, selective, and safer therapeutics, ultimately accelerating the journey from molecule to medicine.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI. [Link]

  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. (n.d.). RSC Publishing. [Link]

  • Q-Chem 5.0 User's Manual: Vibrational Analysis. (n.d.). Q-Chem. [Link]

  • Electrostatic Potential Maps - Computational Chemistry Glossary. (2024). Deep Origin. [Link]

  • Computational Modeling of Molecular Vibrations. (n.d.). MUNI SCI. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ResearchGate. [Link]

  • Computational Vibrational Spectroscopy. (2022). CHIMIA. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). PubMed. [Link]

  • Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). (2020). Medium. [Link]

  • What is B3LYP and why is it the most popular functional in DFT?. (2014). Quora. [Link]

  • Quantum Chemistry in Drug Discovery. (2023). Rowan Newsletter. [Link]

  • Density Functional Theory. (n.d.). Q-Chem. [Link]

  • Vibrational frequency calculations. (n.d.). Qcore. [Link]

  • Quantum Chemistry Simulations: Accelerating Drug Discovery. (2024). LinkedIn. [Link]

  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (n.d.). PMC. [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). SourceForge. [Link]

  • Extending the reliability and applicability of B3LYP. (2010). RSC Publishing. [Link]

  • Common mistakes in molecular modeling involving B3LYP functional. (n.d.). atomistica.online. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. [Link]

  • density functional theory - What does B3LYP do well? What does it do badly?. (2021). Chemistry Stack Exchange. [Link]

  • (PDF) Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). ResearchGate. [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube. [Link]

  • Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. [Link]

  • Computational study of small organic molecular using density functional theory (DFT). (n.d.). SlideShare. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. [Link]

  • Density functional theory. (n.d.). Wikipedia. [Link]

  • Computational analysis of the vibrational spectra and structure of aqueous cytosine. (2023). Physical Chemistry Chemical Physics. [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. (n.d.). UW-Eau Claire. [Link]

  • HOMO and LUMO. (n.d.). Wikipedia. [Link]

  • Basis Sets in Quantum Chemistry. (n.d.). University of Georgia. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. [Link]

  • Electrostatic Potential maps. (2023). Chemistry LibreTexts. [Link]

  • Basis Sets. (2021). Gaussian.com. [Link]

  • Basis Set FAQ. (n.d.). Wavefunction, Inc.. [Link]

Sources

Technical Guide: Tautomerism and Regioselectivity in 4-Chloro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric behavior, characterization, and synthetic implications of 4-chloro-1H-indazole-5-carbonitrile , a critical scaffold in medicinal chemistry.

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitor design (e.g., Axitinib, Pazopanib). This compound represents a highly functionalized core where the interplay of the chlorine atom (C4) and nitrile group (C5) significantly alters the electronic landscape of the pyrazole ring.

Understanding the tautomeric equilibrium (1H- vs. 2H-form) of this molecule is not merely an academic exercise; it dictates:

  • Ligand-Protein Binding: Which tautomer binds to the ATP-binding pocket.

  • Synthetic Regioselectivity: Controlling N1- vs. N2-alkylation during lead optimization.

  • Physicochemical Properties: Solubility and permeability profiles.

This guide provides a mechanistic breakdown of the tautomerism, supported by experimental protocols for differentiation and control.

Fundamentals of Indazole Tautomerism

Indazole exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1]

Thermodynamic Stability

For the unsubstituted parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2–4 kcal/mol in the gas phase and solution. This stability arises from the preservation of aromaticity in the benzene ring of the 1H-form.

  • 1H-Form: Full aromatic sextet in the benzene ring; pyrazole ring has partial aromatic character.

  • 2H-Form: Quinonoid character disrupts the benzene aromaticity, raising the ground state energy.

Impact of Substituents (4-Cl, 5-CN)

In This compound , two electron-withdrawing groups (EWGs) are present:

  • 4-Chloro (-I, +M): Inductively withdrawing but mesomerically donating. Located at the peri-position relative to C3, it exerts long-range electronic effects on the pyrazole nitrogens.

  • 5-Cyano (-I, -M): Strongly withdrawing.

Net Effect: The combined electron-withdrawing nature significantly increases the acidity of the N-H proton compared to unsubstituted indazole (pKa ~13.8). While the 1H-form remains the dominant species (>95% in CDCl₃/DMSO), the acidity of the N-H bond is enhanced, making the anion more accessible—a critical factor in alkylation reactions.

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the resonance contribution.

Tautomerism cluster_0 Electronic Effects of 4-Cl & 5-CN T1 1H-Tautomer (Benzenoid) Thermodynamically Preferred T2 2H-Tautomer (Quinonoid) High Energy T1->T2 Proton Shift (+ ~3.6 kcal/mol) Anion Indazolyl Anion (Delocalized) T1->Anion -H+ (Deprotonation) T2->Anion -H+ Info EWG substituents stabilize the Anion but do not invert 1H stability.

Caption: Thermodynamic equilibrium between 1H and 2H tautomers. The 1H form retains benzenoid aromaticity.[1]

Analytical Differentiation

Distinguishing between tautomers (and their N-alkylated regioisomers) requires specific analytical techniques.

NMR Spectroscopy

NMR is the gold standard for solution-state characterization.

Feature1H-Isomer (N1-R)2H-Isomer (N2-R)Mechanistic Reason
¹³C NMR (C3) ~133–136 ppm~120–125 ppmN2-alkylation increases electron density at C3 (shielding).
¹H NMR (H3) ~8.0–8.2 ppm~8.3–8.6 ppmH3 is more deshielded in the 2H-form due to adjacent N2 lone pair removal.
¹⁵N NMR N1: ~ -180 ppmN2: ~ -70 ppmN1: ~ -100 ppmN2: ~ -160 ppmDirect probe of hybridization and protonation state.
NOESY NOE between N1-R and H7NOE between N2-R and H3Definitive Proof: N1 is spatially close to H7; N2 is close to H3.
UV-Vis Spectroscopy[2]
  • 1H-derivatives: Typically show absorption maxima (

    
    ) similar to the parent benzene system.
    
  • 2H-derivatives: Often exhibit a bathochromic shift (red shift) and distinct band structures due to the extended quinonoid conjugation.

Synthetic Implications: Regioselectivity

The tautomeric nature dictates the outcome of electrophilic attack (alkylation/acylation). For This compound , the goal is often N1-alkylation to maintain the bioactive 1H-like geometry.

The Regioselectivity Paradox

Under basic conditions, the indazolyl anion is formed. The negative charge is delocalized over N1 and N2.

  • N1 Attack: Generally thermodynamically preferred (leads to 1H-like product).

  • N2 Attack: Often kinetically competitive or preferred if steric bulk is present at C7 or if "loose" ion pairs are used.

Protocol for N1-Selective Alkylation

To maximize N1 selectivity for this specific scaffold, a "tight ion pair" strategy or thermodynamic equilibration is used.

Recommended Protocol:

  • Solvent: Non-polar or moderately polar aprotic (e.g., Toluene or THF). Avoid DMF/DMSO if N2 is to be strictly minimized (polar aprotic solvents separate ion pairs, increasing N2 reactivity).

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

  • Temperature: Elevated temperatures favor the thermodynamic product (N1).

Experimental Workflow (Step-by-Step)

Objective: Synthesis of 1-alkyl-4-chloro-1H-indazole-5-carbonitrile.

  • Preparation: Charge a reaction vessel with This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.

  • Anion Formation: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min. The solution typically turns yellow/orange (anion formation).

  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir. Monitor by HPLC/TLC.

    • Note: If N2 isomer forms, heating to 50–60°C can sometimes induce rearrangement to the N1 form via intermolecular pathways (if the alkyl group is labile) or simply ensure the thermodynamic N1 product dominates via the transition state.

  • Quench: Add saturated NH₄Cl solution.

  • Purification: Extract with EtOAc. The N1 isomer is usually less polar (higher Rf) than the N2 isomer on Silica gel.

Regioselectivity Pathway Diagram

Alkylation cluster_products Kinetic vs Thermodynamic Products Start This compound Base Base (NaH) Deprotonation Start->Base Anion Delocalized Anion (N1- / N2-) Base->Anion N1_Prod N1-Alkyl (Major) Thermodynamic (Benzenoid) Anion->N1_Prod Path A (Preferred in THF/Heat) N2_Prod N2-Alkyl (Minor) Kinetic (Quinonoid) Anion->N2_Prod Path B (Competes in DMF)

Caption: Divergent alkylation pathways. N1 is the thermodynamic sink.

References

  • BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides.

  • Alam, R. M., & Keating, J. J. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1951.

  • Catalán, J., et al. (1996). "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2.[2]

  • PubChem. "4-Chloro-1H-indazole." National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Chloro-1H-indazole-5-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a privileged scaffold in modern agrochemical design, forming the core of numerous commercial fungicides, herbicides, and insecticides. Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity and physicochemical properties. This document provides an in-depth technical guide on the synthetic utility of 4-chloro-1H-indazole-5-carbonitrile , a highly functionalized intermediate poised for elaboration into potent agrochemical candidates. We present a detailed, field-proven synthetic workflow, transforming this building block into a representative N-alkyl-indazole-5-carboxamide, a class of molecules with demonstrated fungicidal activity. The protocols herein are designed for maximum reproducibility and scalability, with a focus on the causal relationships between reaction conditions and outcomes, ensuring both scientific integrity and practical applicability for researchers in crop protection chemistry.

Introduction: The Indazole Moiety in Crop Protection

Indazole derivatives have emerged as a cornerstone in the development of next-generation agrochemicals.[1] The bicyclic aromatic system provides a rigid framework that can effectively interact with biological targets. Unlike its close bioisostere, indole, the indazole ring's vicinal nitrogen atoms offer distinct hydrogen bonding patterns and metabolic profiles.[2] The strategic placement of substituents on the indazole core is critical for modulating the mode of action and spectrum of activity. For instance, N-alkylation and the introduction of a carboxamide functional group at various positions have led to highly successful commercial products, particularly within the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][3]

This compound is a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The 4-chloro substituent can influence the electronic properties of the ring system and provides a potential site for further cross-coupling reactions. The 5-carbonitrile is a versatile functional group that can be readily hydrolyzed to a carboxylic acid, a key precursor for the widely employed carboxamide toxophore.[4][5] The N-H of the indazole ring allows for regioselective alkylation or arylation, enabling the introduction of groups that can enhance systemic movement in plants or improve binding affinity to the target enzyme.[2][6]

This guide details a representative three-step synthesis to highlight the utility of this building block in constructing a fungicidal lead structure.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step sequence starting from this compound to yield a target N-aryl-N'-alkyl-indazole-5-carboxamide. This pathway is designed to be robust and adaptable for library synthesis in an agrochemical discovery program.

G cluster_0 Step 1: Nitrile Hydrolysis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Amide Coupling A 4-Chloro-1H-indazole- 5-carbonitrile B 4-Chloro-1H-indazole- 5-carboxylic acid A->B  NaOH (aq), EtOH  Reflux A->B C 4-Chloro-1H-indazole- 5-carboxylic acid D 1-Alkyl-4-chloro-1H-indazole- 5-carboxylic acid B->D C->D  NaH, THF  Alkyl Halide (R-X) E 1-Alkyl-4-chloro-1H-indazole- 5-carboxylic acid F Target N-Aryl-N'-Alkyl- Indazole-5-Carboxamide D->F E->F  Aniline Derivative  EDC, HOBt, DIPEA, DMF

Caption: Synthetic workflow from starting material to target carboxamide.

Detailed Experimental Protocols

Part 1: Hydrolysis of this compound

Objective: To convert the 5-carbonitrile group to a 5-carboxylic acid via alkaline hydrolysis. This transformation is fundamental, as the carboxylic acid is the immediate precursor for amide bond formation.[5][7]

Causality: Alkaline hydrolysis is chosen over acidic conditions to minimize potential side reactions and ensure complete conversion. The use of a co-solvent like ethanol improves the solubility of the starting material in the aqueous base.[8] Refluxing provides the necessary activation energy to overcome the stability of the nitrile triple bond.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution. The typical concentration is 0.2-0.5 M.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Ammonia gas will be evolved, which can be monitored with moist pH paper at the top of the condenser. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then further in an ice-water bath. b. Slowly acidify the solution to pH 2-3 by the dropwise addition of cold 6 M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate. c. Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the white solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. e. Dry the product, 4-chloro-1H-indazole-5-carboxylic acid , under vacuum at 50 °C to a constant weight.

Data Presentation:

ParameterValue
Expected Yield90-98%
Purity (by HPLC)>97%
Solvent SystemEthanol/Water
ReagentSodium Hydroxide
TemperatureReflux (~95 °C)
Part 2: Regioselective N-Alkylation of 4-Chloro-1H-indazole-5-carboxylic acid

Objective: To introduce an alkyl group regioselectively at the N-1 position of the indazole ring. The N-1 position is often preferred for biological activity, and this reaction establishes the desired substitution pattern.[3][9]

Causality: The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The choice of base and solvent is critical for controlling regioselectivity. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N-1 anion, leading to high N-1 selectivity upon reaction with an alkyl halide.[2][6]

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) portion-wise at 0 °C (ice-water bath).

  • Anion Formation: Add the 4-chloro-1H-indazole-5-carboxylic acid (1.0 eq.) dissolved in a minimum amount of anhydrous THF dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The solution should become clearer as the indazole salt forms.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation: a. Quench the reaction cautiously by the slow, dropwise addition of water at 0 °C to destroy any unreacted NaH. b. Acidify the aqueous mixture with 1 M HCl to pH 2-3 to ensure the carboxylic acid is in its protonated form. c. Extract the product into an organic solvent such as ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product, 1-alkyl-4-chloro-1H-indazole-5-carboxylic acid , by column chromatography on silica gel or recrystallization.

Data Presentation:

ParameterValue
Expected Yield75-90%
N-1:N-2 Selectivity>95:5
BaseSodium Hydride (NaH)
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temp.
Part 3: Amide Coupling to Synthesize the Final Product

Objective: To form the final carboxamide by coupling the N-alkylated indazole carboxylic acid with a selected aniline derivative. This is the final step in assembling the target agrochemical structure.

Causality: Amide bond formation between a carboxylic acid and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used, reliable method that forms a highly reactive HOBt ester intermediate, which then reacts cleanly with the amine.[10][11] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and to facilitate the reaction.[12]

G cluster_0 Activation Step cluster_1 Coupling Step Acid Indazole- Carboxylic Acid ActiveEster Reactive HOBt Ester Acid->ActiveEster DMF, DIPEA EDC EDC EDC->ActiveEster DMF, DIPEA HOBt HOBt HOBt->ActiveEster DMF, DIPEA Product Target Carboxamide ActiveEster->Product Amine Aniline Derivative Amine->Product

Caption: Amide coupling mechanism via an active ester intermediate.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-alkyl-4-chloro-1H-indazole-5-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the selected aniline derivative (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add DIPEA (3.0 eq.) to the mixture and stir for 10 minutes at room temperature. Then, add EDC hydrochloride (1.2 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the carboxylic acid starting material by TLC or LC-MS.

  • Work-up and Isolation: a. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. b. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. c. Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ solution, water, and finally brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the final N-aryl-1-alkyl-4-chloro-1H-indazole-5-carboxamide .

Data Presentation:

ParameterValue
Expected Yield65-85%
Purity (by HPLC)>98%
Coupling ReagentsEDC, HOBt
BaseDIPEA
SolventDMF

Conclusion and Future Perspectives

This guide demonstrates a robust and logical synthetic pathway for converting the versatile building block, This compound , into high-value agrochemical candidates. The protocols provided are based on well-established and scalable chemical transformations, offering a reliable foundation for further discovery research. By modifying the alkylating agent in Step 2 and the aniline derivative in Step 3, a diverse library of analogues can be rapidly synthesized for structure-activity relationship (SAR) studies. The principles and methodologies outlined herein empower researchers to efficiently explore the chemical space around the indazole scaffold, accelerating the development of novel and effective crop protection solutions.

References

  • Google Patents. (n.d.). Process for the catalytic acid hydrolysis of an aromatic or heterocyclic nitrile to acid.
  • ResearchGate. (n.d.). Reductive hydrolysis of heterocyclic nitriles to heterocyclic alcohols using Ni‐Triphos catalyst. Retrieved March 7, 2026, from [Link]

  • Chandrasekhar, T., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. Retrieved March 7, 2026, from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • Al-Azmi, A. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. MDPI. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. Retrieved March 7, 2026, from [Link]

  • Della Sala, G., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. IRIS UNINA. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved March 7, 2026, from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i. Retrieved March 7, 2026, from [Link]

  • MPG.PuRe. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved March 7, 2026, from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved March 7, 2026, from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in selective N-arylation of azoles. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved March 7, 2026, from [Link]

  • Wiley Online Library. (n.d.). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. PubMed Central. Retrieved March 7, 2026, from [Link]

  • J-STAGE. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved March 7, 2026, from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2014, August 14). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • DiVA portal. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved March 7, 2026, from [Link]

  • RWTH Publications. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles. Retrieved March 7, 2026, from [Link]

Sources

Application Note and Protocol: A Scalable Synthesis of 4-chloro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-chloro-1H-indazole-5-carbonitrile

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous bioactive molecules and approved pharmaceuticals.[1] These nitrogen-containing heterocyclic compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The specific derivative, this compound, is a key intermediate in the synthesis of various pharmacologically active agents. The strategic placement of the chloro and cyano groups on the indazole ring provides versatile handles for further chemical modifications, making it a valuable building block in drug discovery and development.

This application note provides a detailed, scalable, and robust protocol for the synthesis of 4-chloro-1H-indazole, a closely related precursor, and outlines the subsequent steps toward the target molecule, this compound. The presented methodology is designed for researchers and drug development professionals seeking a reliable and efficient route for producing this important intermediate on a larger scale.

Synthetic Strategy: A Practical Approach to the Indazole Core

The synthesis of the indazole ring can be achieved through various methods, from classical condensation reactions to modern metal-catalyzed cross-couplings.[1] For the scale-up synthesis of 4-chloro-1H-indazole, a practical and well-documented approach starting from the readily available 3-chloro-2-methylaniline is detailed below.[3] This method, a modification of the Jacobson Indazole Synthesis, involves an in-situ diazotization followed by intramolecular cyclization.[4]

The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the 4-chloro-1H-indazole core, and second, the introduction of the 5-carbonitrile group. This document will focus on a detailed protocol for the first stage, as it is a critical and foundational step.

Visualizing the Synthesis Workflow

G cluster_0 Stage 1: Synthesis of 4-chloro-1H-indazole cluster_1 Stage 2: Introduction of the Carbonitrile Group Starting Material 3-Chloro-2-methylaniline Acetylation Acetylation with Acetic Anhydride Starting Material->Acetylation 1. Acetic Anhydride, Potassium Acetate Diazotization In-situ Diazotization with Isopentyl Nitrite Acetylation->Diazotization 2. Isopentyl Nitrite Cyclization Intramolecular Cyclization Diazotization->Cyclization Spontaneous Hydrolysis Hydrolysis with LiOH Cyclization->Hydrolysis 3. LiOH Workup_Purification Extraction and Purification Hydrolysis->Workup_Purification Intermediate 4-chloro-1H-indazole Workup_Purification->Intermediate Functionalization Introduction of the Carbonitrile Group Intermediate->Functionalization e.g., Sandmeyer Reaction or Pd-catalyzed Cyanation Final_Product This compound Functionalization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocol for the Scale-Up Synthesis of 4-chloro-1H-indazole

This protocol is adapted from a known procedure and includes considerations for scaling up the reaction.[3]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (for 70.6 mmol scale)Notes
3-Chloro-2-methylaniline87-60-5141.60 g/mol 9.95 g (8.4 mL)Starting material
Potassium Acetate127-08-298.14 g/mol 8.3 gBase
Acetic Anhydride108-24-7102.09 g/mol 21.6 g (20.0 mL)Acetylating agent
Isopentyl Nitrite110-46-3117.15 g/mol 16.5 g (18.9 mL)Diazotizing agent
Lithium Hydroxide (LiOH)1310-65-223.95 g/mol 20.7 gFor hydrolysis
Chloroform (CHCl₃)67-66-3119.38 g/mol 120 mLSolvent
Tetrahydrofuran (THF)109-99-972.11 g/mol 150 mLCo-solvent for workup
Ethyl Acetate (EtOAc)141-78-688.11 g/mol 400 mLExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As neededDrying agent
Water (H₂O)7732-18-518.02 g/mol As neededFor workup
Reaction Scheme

G start reactant 3-Chloro-2-methylaniline intermediate1 N-acetylated intermediate reactant->intermediate1 1. Acetic Anhydride, K₂CO₃ Chloroform, 0-25°C intermediate2 Diazonium salt intermediate intermediate1->intermediate2 2. Isopentyl Nitrite 60°C product 4-chloro-1H-indazole intermediate2->product 3. Intramolecular Cyclization 4. LiOH, 0°C

Caption: Reaction scheme for the synthesis of 4-chloro-1H-indazole.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[3]

  • Acetylation: Cool the reaction mixture to 0 °C using an ice bath with continuous stirring. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • Warming and Acetylation Completion: After the addition is complete, allow the reaction mixture to gradually warm to room temperature (approximately 25 °C) and stir for 1 hour.[3]

  • Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add isopentyl nitrite (18.9 mL, 141 mmol) via the dropping funnel over 30 minutes. After the addition, maintain the reaction at 60 °C and stir overnight.[3]

  • Reaction Quench and Hydrolysis: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 0 °C. Add water (75 mL) and THF (150 mL). Slowly add lithium hydroxide (20.7 g, 494 mmol) in portions, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 3 hours to ensure complete hydrolysis of the N-acetyl group.[3]

  • Workup and Extraction: Add water (200 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[3]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purification: The crude 4-chloro-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Expected Results

This procedure is reported to yield 4-chloro-1H-indazole as an orange solid with a quantitative crude yield.[3] The purity of the final product should be assessed by ¹H NMR, LC-MS, and melting point analysis.

Scale-Up Considerations

  • Thermal Management: The initial acetylation and the subsequent diazotization are exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with a chiller is recommended.

  • Reagent Addition: The dropwise addition of acetic anhydride and isopentyl nitrite should be carefully controlled to maintain the desired temperature range. A syringe pump or a calibrated dropping funnel is advisable for larger-scale reactions.

  • Stirring: Adequate agitation is necessary to ensure homogeneity, especially in the heterogeneous mixture during the initial stages and the workup. A mechanical stirrer is essential for larger volumes.

  • Gas Evolution: The diazotization step may evolve nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.

  • Workup: Handling large volumes of organic solvents for extraction requires appropriate engineering controls, such as a walk-in fume hood and grounded equipment to prevent static discharge.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.[5]

  • Chemical Hazards:

    • 3-Chloro-2-methylaniline: Toxic and an irritant. Avoid inhalation and skin contact.

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

    • Isopentyl Nitrite: Flammable and a vasodilator. Avoid inhalation.

    • Chloroform: A suspected carcinogen and toxic.[7] Use with appropriate containment.

    • Lithium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Data Analysis

The final product, 4-chloro-1H-indazole, should be characterized using standard analytical techniques:

  • ¹H NMR: To confirm the structure and assess purity. Expected signals for 4-chloro-1H-indazole are in the aromatic region.[3]

  • LC-MS: To determine the molecular weight and purity. The expected (M+H)⁺ ion for C₇H₅ClN₂ is m/z 153.[3]

  • Melting Point: To assess the purity of the crystalline product.

Pathway to this compound

The synthesized 4-chloro-1H-indazole serves as the starting material for the introduction of the 5-carbonitrile group. Common methods for this transformation include:

  • Sandmeyer Reaction: This classic method involves the diazotization of a corresponding 5-amino-4-chloro-1H-indazole, followed by treatment with a cyanide salt, typically CuCN.

  • Palladium-Catalyzed Cyanation: A more modern and often higher-yielding approach involves the conversion of a 4-chloro-5-halo-1H-indazole (e.g., 5-bromo or 5-iodo) to the desired nitrile using a palladium catalyst and a cyanide source like zinc cyanide or potassium ferrocyanide.[8]

The choice of method will depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 4-chloro-1H-indazole, a valuable intermediate in pharmaceutical research. By following the detailed steps and considering the scale-up recommendations and safety precautions, researchers can reliably produce this key building block for the development of novel therapeutic agents.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.).
  • A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters - ACS Publications. (2008, January 30).
  • Discovery and synthesis of novel indazole derivatives - Benchchem. (n.d.).
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
  • 4-CHLORO (1H)INDAZOLE synthesis - ChemicalBook. (n.d.).
  • indazole - Organic Syntheses Procedure. (n.d.).
  • 21 - SAFETY DATA SHEET. (2009, April 29).
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (2024, June 7).
  • Safety in Academic Chemistry Laboratories. (n.d.).
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem. (n.d.).
  • chlorinated solvents - product stewardship manual - Olin Chlor Alkali. (n.d.).
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16).

Sources

Application Notes and Protocols for the Functionalization of the C-H Bond in 4-chloro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of C-H Functionalization in Indazole Scaffolds for Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[1] Its structural resemblance to indole allows it to act as a bioisostere, while offering distinct electronic and steric properties. The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials.[2][3] This approach is particularly valuable in drug discovery for the rapid generation of analogues with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of strategies for the C-H functionalization of 4-chloro-1H-indazole-5-carbonitrile, a substrate of significant interest due to the presence of synthetically versatile chloro and carbonitrile functionalities. We will delve into the mechanistic rationale behind protocol design, offering detailed experimental procedures for researchers in drug development and synthetic chemistry.

Understanding the Reactivity of the this compound Core

The regioselectivity of C-H functionalization on the indazole ring is governed by the inherent electronic properties of the heterocycle and the influence of substituents. For 1H-indazoles, the primary sites for C-H activation are the C3 and C7 positions. The 4-chloro and 5-carbonitrile substituents in the target molecule are both electron-withdrawing, which will significantly impact the reactivity of the C-H bonds.

The electron-withdrawing nature of these groups is expected to increase the acidity of the N-H proton and the C-H bonds, potentially facilitating C-H activation. However, these substituents may also deactivate the ring towards certain electrophilic C-H functionalization pathways. The C3 position is often challenging to functionalize in 1H-indazoles due to its lower reactivity compared to 2H-indazoles.[4][5] Conversely, the C7 position can be a viable site for functionalization, particularly with directing group strategies or under specific catalytic conditions.

Part 1: Palladium-Catalyzed Direct C3-Arylation

Direct C3-arylation of 1H-indazoles is a highly sought-after transformation. While challenging, several palladium-catalyzed protocols have been developed that show promise for substrates like this compound.[2][5][6] The key to success often lies in the choice of ligand and reaction conditions to overcome the inherent low reactivity of the C3 position.[4]

Mechanistic Rationale for Catalyst and Ligand Selection

The generally accepted mechanism for palladium-catalyzed direct arylation involves a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation. The choice of a bidentate ligand, such as 1,10-phenanthroline (Phen), has been shown to be crucial for promoting the C3-arylation of 1H-indazoles.[2][4][5] The ligand facilitates the stabilization of the palladium catalyst and modulates its electronic properties to favor the desired C-H activation. The use of a suitable base is also critical for the deprotonation step.

Experimental Workflow: C3-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, aryl halide, Pd(OAc)2, and ligand in a reaction vessel add_base Add base (e.g., K2CO3 or Cs2CO3) start->add_base add_solvent Add solvent (e.g., DMA or toluene) add_base->add_solvent degas Degas the mixture (e.g., with Argon) add_solvent->degas heat Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool quench Quench with water and extract with an organic solvent cool->quench dry Dry the organic layer and concentrate quench->dry purify Purify the crude product by column chromatography dry->purify

Caption: General workflow for the Pd-catalyzed C3-arylation of this compound.

Detailed Protocol: C3-Arylation with Aryl Iodides

Materials:

  • This compound

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • 1,10-Phenanthroline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA) or Toluene

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05-0.1 mmol), and 1,10-phenanthroline (0.1-0.2 mmol).

  • Add the base (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous solvent (3-5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-150 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ / 1,10-PhenanthrolineK₂CO₃ or Cs₂CO₃DMA120-150Moderate to Good[2][5]
PdCl(C₃H₅)(dppb)KOAcDMA150Moderate[2]
Pd(OAc)₂ / PPh₃Ag₂CO₃Water100Moderate to Good[2][6]

Table 1: Summary of potential conditions for C3-arylation.

Part 2: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have proven to be highly effective for the C-H functionalization of various N-heterocycles.[7][8][9] These reactions often proceed through a different mechanism than palladium-catalyzed processes and can offer complementary reactivity and selectivity. For the functionalization of this compound, rhodium catalysis could be explored for both arylation and alkylation.

Mechanistic Considerations in Rhodium Catalysis

Rhodium(III)-catalyzed C-H activation typically involves a cyclometalation pathway where the heterocycle coordinates to the rhodium center, followed by intramolecular C-H bond cleavage to form a rhodacycle intermediate.[10][11] This intermediate can then react with a coupling partner, such as an alkyne or an alkene, followed by reductive elimination to afford the functionalized product and regenerate the active catalyst.

Illustrative Mechanism: Rh(III)-Catalyzed C-H Activation

G Indazole Indazole Coordination Coordination Indazole->Coordination Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->Coordination C-H Activation C-H Activation Coordination->C-H Activation Rhodacycle Intermediate Rhodacycle Intermediate C-H Activation->Rhodacycle Intermediate Insertion Insertion Rhodacycle Intermediate->Insertion Coupling Partner Coupling Partner Coupling Partner->Insertion Reductive Elimination Reductive Elimination Insertion->Reductive Elimination Functionalized Indazole Functionalized Indazole Reductive Elimination->Functionalized Indazole Catalyst Regeneration Catalyst Regeneration Reductive Elimination->Catalyst Regeneration Catalyst Regeneration->Rh(III) Catalyst

Sources

Troubleshooting & Optimization

"purification methods for crude 4-chloro-1H-indazole-5-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-chloro-1H-indazole-5-carbonitrile .

Indazole scaffolds present unique purification challenges due to their tautomerism, strong hydrogen-bonding capabilities, and the distinct electronic effects of their substituents. This guide provides field-proven methodologies, causality-driven explanations, and troubleshooting protocols to ensure high-yield, high-purity isolation.

Part 1: Physicochemical Profiling

Before selecting a purification strategy, we must establish the molecular behavior of the target compound. The presence of the polar nitrile group, the hydrogen-bonding indazole core, and the lipophilic chlorine atom dictates its solubility and chromatographic retention.

Table 1: Physicochemical Profile of this compound

PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 1082041-91-5[1]Reference identifier for analytical standards.
Molecular Weight 177.59 g/mol [1]Useful for mass spectrometry (ESI+) mass-to-charge tracking.
Molecular Formula C8H4ClN3[1]Indicates high degree of unsaturation; strong UV chromophore (254 nm).
Indazole NH pKa ~14 (H-bond donor/acceptor)Causes peak tailing on bare silica gel[2]; requires acidic modifiers in HPLC[3].
Nitrile Group Polar, H-bond acceptorSusceptible to hydrolysis into amides/acids under harsh aqueous heating.
Chloro Group Lipophilic, Electron-withdrawingEnhances retention on C18 reverse-phase columns compared to des-chloro impurities.

Part 2: Purification Decision Workflow

Selecting the correct method depends entirely on the scale of your crude mixture and the nature of the impurities (e.g., structural isomers vs. baseline organic tar).

G Start Crude this compound PurityCheck Initial Purity & Scale? Start->PurityCheck Recryst Recrystallization (EtOH/Water) PurityCheck->Recryst >85% pure, Scale > 5g Flash Flash Chromatography (Silica, Hexane/EtOAc) PurityCheck->Flash <85% pure, Isomer separation Prep Prep-HPLC (C18, MeCN/H2O + TFA) PurityCheck->Prep Final Polish, Scale < 100mg

Decision matrix for this compound purification.

Part 3: Step-by-Step Methodologies & Troubleshooting FAQs

Method A: Recrystallization (Scale > 5g)

Scientific Rationale: Recrystallization exploits the temperature-dependent solubility of the indazole in protic solvents. The indazole core forms strong intermolecular hydrogen bonds, creating a stable crystal lattice that excludes structurally dissimilar impurities[4].

Self-Validating Protocol:

  • Dissolution: Suspend the crude solid in a minimum volume of boiling Ethanol.

  • Hot Filtration: If insoluble black tar or particulates remain, perform a hot filtration through a fluted filter paper to remove them[5]. Validation step: Spot the filter paper residue on a TLC plate to ensure no product is trapped.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of ethanol until it clears.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold 1:1 EtOH/Water.

FAQ: "My compound oiled out instead of forming crystals. What is the mechanistic cause and how do I fix it?" Causality: "Oiling out" occurs when the impure mixture becomes saturated at a temperature above its depressed melting point. Instead of crystallizing, it phase-separates as a supercooled liquid. Solution: Reheat the mixture until the oil dissolves, and add more of the "good" solvent (Ethanol) to lower the saturation temperature. Alternatively, introduce a seed crystal of pure this compound to provide a nucleation site.

Method B: Flash Column Chromatography (Scale 0.1g – 5g)

Scientific Rationale: Normal-phase silica gel separates compounds based on polarity. The highly polar indazole NH interacts strongly with acidic silanol groups on the silica[2].

Self-Validating Protocol:

  • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., THF or Acetone) and add Celite (1:2 ratio by weight to crude). Evaporate to a free-flowing powder. Validation step: Dry loading prevents the "band broadening" caused by indazoles crashing out at the top of the column.

  • Column Packing: Pack the silica column using Hexane.

  • Elution: Run a gradient from 10% Ethyl Acetate in Hexane up to 50% Ethyl Acetate. This compound typically elutes around 30-40% EtOAc.

FAQ: "I am observing severe peak tailing and poor resolution from the 6-chloro regioisomer. How can I optimize the mobile phase?" Causality: Peak tailing is caused by secondary hydrogen-bonding interactions between the basic nitrogen of the indazole ring and the stationary phase[2]. Solution: Pre-treat the silica column by flushing it with 1% Triethylamine (TEA) in Hexane, or add 0.1% TEA to your mobile phase. Alternatively, switching to a Dichloromethane (DCM) / Methanol gradient (99:1 to 95:5) often disrupts these hydrogen bonds more effectively than EtOAc/Hexane.

Method C: Preparative Reverse-Phase HPLC (Scale < 100mg)

Scientific Rationale: For ultra-high purity (>99%) required for biological assays, reverse-phase HPLC separates analytes based on hydrophobic interactions with a C18 stationary phase.

Self-Validating Protocol:

  • Column: C18, 5 µm, 21.1 x 250 mm.

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 10% B to 100% B over 25 minutes[6].

  • Detection: Monitor at 254 nm and 280 nm.

FAQ: "Why is it critical to use an acidic modifier like 0.1% TFA or Phosphoric Acid for indazole-5-carbonitriles?" Causality: Indazoles exist in a dynamic equilibrium between the 1H and 2H tautomeric forms. On a chromatographic timescale, this exchange can cause peak broadening or splitting. A low pH mobile phase suppresses the ionization of any acidic degradants (like carboxylic acids resulting from nitrile hydrolysis) and locks the indazole protonation state, resulting in a sharp, singular peak[3].

References

  • "Purification by Recrystallization", CUNY Baruch College, [Link]

  • "Recrystallization – Knowledge and References", Taylor & Francis, [Link]

  • "Indazolones as modulators of tnf signaling" (WO2016168633A1)

Sources

Technical Support Center: Troubleshooting 4-Chloro-1H-Indazole-5-Carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity challenges associated with 4-chloro-1H-indazole-5-carbonitrile . This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring mechanistic insights and actionable protocols.

Case ID: IND-CL-CN-REGIO Subject: Optimizing N1 vs. N2 Regioselectivity in Electron-Deficient Indazoles Applicable Scaffold: this compound

Executive Technical Summary

The alkylation of This compound presents a unique challenge due to the synergistic electron-withdrawing effects of the 4-chloro and 5-cyano groups. Unlike unsubstituted indazoles, this scaffold exhibits:

  • Enhanced Acidity: The pKa of the N-H proton is significantly lower (estimated <12 in DMSO) compared to 1H-indazole (pKa ~13.8), leading to rapid deprotonation.

  • Reduced Nucleophilicity: The resulting anion is highly stabilized and delocalized, often requiring elevated temperatures or stronger electrophiles, which can erode kinetic regiocontrol.

  • Regio-Bias: While steric hindrance at C7 (adjacent to N1) and C3 (adjacent to N2) is minimal (H-atoms), the thermodynamic preference for N1-alkylation is dominant. N2-alkylation is difficult to access without specific "kinetic" strategies or directing groups.

Decision Logic & Mechanism

The following decision tree visualizes the mechanistic pathways determining regioselectivity. Use this to diagnose your current experimental outcome.[1][2][3]

Indazole_Regioselectivity Start This compound Deprotonation Deprotonation (Formation of Anion) Start->Deprotonation Base Path_Thermo Thermodynamic Control (Reversible) Deprotonation->Path_Thermo High Temp / Polar Solvent / Long Time Path_Kinetic Kinetic Control (Irreversible) Deprotonation->Path_Kinetic Low Temp / Non-polar Solvent / Reactive Electrophile TS_N1 TS: N1 Attack (Lower Energy Product) Path_Thermo->TS_N1 TS_N2 TS: N2 Attack (Often Lower Barrier) Path_Kinetic->TS_N2 Prod_N1 N1-Alkylated Product (Major Thermodynamic) TS_N1->Prod_N1 Stable Prod_N2 N2-Alkylated Product (Minor/Kinetic) TS_N2->Prod_N2 Less Stable Prod_N2->Prod_N1 Isomerization (If High Temp + Acid/Cat)

Caption: Mechanistic pathway for indazole alkylation. N1-alkylation is the thermodynamic sink, while N2-alkylation requires strict kinetic control to prevent isomerization.

Troubleshooting Guides (Q&A)

Scenario A: "I need the N1-isomer, but I am seeing significant N2 impurity or poor conversion."

Q: Why is the reaction stalling despite the acidity of the N-H? A: The 4-Cl and 5-CN groups stabilize the negative charge on the indazole anion, making it a "lazy" nucleophile.

  • Fix: Switch to a more reactive electrophile (e.g., Alkyl Iodide instead of Bromide) or add a catalyst like NaI (Finkelstein condition).

  • Fix: Increase temperature to 60–80°C. Since N1 is the thermodynamic product, heat helps drive the reaction to completion and converts any kinetically formed N2 back to N1 via equilibration (if reversible conditions allow).

Q: I am using K2CO3 in DMF, but the N1:N2 ratio is poor (e.g., 60:40). How do I improve N1 selectivity? A: Carbonate bases in DMF often lead to mixtures because the solvent separates the ion pair, allowing the more accessible (but less stable) N2 site to react.

  • Protocol Shift: Switch to NaH in THF .

    • Reasoning: In THF, the sodium cation coordinates tightly with the anion. While there is no C3 substituent to chelate, the tight ion pair and lower dielectric constant generally favor the formation of the thermodynamically stable N1 product over time.

    • Refinement: If solubility in THF is an issue (common with nitrile/chloro substitution), use a THF/DMF (9:1) mixture, but keep the NaH base.

Scenario B: "I specifically need the N2-isomer, but N1 is dominant."

Q: Can I force N2 alkylation on this electron-deficient scaffold? A: Direct alkylation is difficult for N2 targeting here because the electronic bias strongly favors the N1 tautomer/product stability.

  • Strategy 1 (Mitsunobu): Use the Mitsunobu reaction (PPh3, DIAD, Alcohol).[2] This mechanism protonates N2 in the transition state (via the phosphonium intermediate), often inverting selectivity to favor N2.

    • Warning: The 4-Cl/5-CN groups reduce the basicity of N2, potentially slowing the attack on the phosphonium species.

  • Strategy 2 (Transient Blocking): This is the most reliable method.

    • Protect N1 with a removable group (e.g., THP or SEM) – usually forms N1/N2 mix, separate the N1-protected species.

    • Alkylate the N2 position (requires forcing conditions like Meerwein's salt or strong alkylating agents).

    • Deprotect N1.[2]

    • Note: This is labor-intensive but necessary if direct kinetic control fails.

Scenario C: "My product is insoluble and difficult to purify."

Q: How do I handle the solubility issues caused by the 4-Cl and 5-CN groups? A: These planar, electron-withdrawing groups induce strong pi-stacking.

  • Solvent: Use DMSO for the reaction if THF fails, but be aware that DMSO accelerates reaction rates and may lower kinetic selectivity (fine for N1 targeting).

  • Workup: Avoid aqueous extraction if the product precipitates. simply pour the reaction mixture into water/ice and filter the solid. Wash the filter cake with water and hexanes to remove DMF/DMSO and mineral oil.

Experimental Protocols

Protocol 1: High-Selectivity N1-Alkylation (Thermodynamic)

Best for: Routine synthesis of the stable N1 isomer.

  • Preparation: In a flame-dried flask under Argon, dissolve This compound (1.0 equiv) in anhydrous THF (0.1 M).

    • Note: If insoluble, add anhydrous DMF dropwise until dissolution (max 10% v/v).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H2 gas will be vigorous due to the enhanced acidity.

  • Equilibration: Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min. The solution usually turns yellow/orange (anion formation).

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1][2][3][4]

  • Reaction:

    • Stir at RT for 2 hours.

    • Critical Step: If TLC shows N2 impurity or starting material, heat to 60°C for 4–12 hours. The thermal energy promotes thermodynamic equilibration to the N1 product.

  • Workup: Quench with sat. NH4Cl.[5] Extract with EtOAc.[3][4] Wash organic layer with water (x3) to remove DMF. Dry over Na2SO4.[1][3][4]

Protocol 2: N2-Selective Alkylation (Mitsunobu)

Best for: Targeting the kinetic N2 isomer.

  • Preparation: Dissolve This compound (1.0 equiv), Triphenylphosphine (PPh3, 1.5 equiv), and the Alcohol (R-OH, 1.5 equiv) in anhydrous THF or Toluene .

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS.[1][2][3][4]

    • Troubleshooting: If no reaction occurs (due to low nucleophilicity), heat to 50°C.

  • Purification: Mitsunobu reactions generate phosphine oxide byproducts. Purification via column chromatography is required.[1][2][3][4] N2 isomers typically elute after N1 isomers on silica (more polar).

Data Summary: Condition vs. Selectivity[2][3][4][5][6]

MethodBase/ReagentSolventTempMajor ProductMechanism
Standard NaHTHF60°CN1 (>95%)Thermodynamic
Standard K2CO3DMFRTMixture (N1/N2)Competitive
Standard Cs2CO3MeCNRefluxN1 Thermodynamic
Mitsunobu PPh3/DIADTHF0°CN2 (Variable)Kinetic / Steric
Acidic R-ImidateDCM/AcidRTN2 Kinetic (Protonation)

References

  • Meanwell, N. A., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org.[6] Chem. 2021, 17, 1860–1870. Available at: [Link]

  • Lovering, F., et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[6] Chem. 2024, 20, 1940–1954. Available at: [Link]

  • Cheung, M., et al. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

Sources

"common impurities in 4-chloro-1H-indazole-5-carbonitrile and their removal"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5). This compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of advanced kinase inhibitors and critical antiviral APIs, such as the HIV capsid inhibitor Lenacapavir[1][2].

Because this scaffold contains multiple reactive sites (a weakly basic indazole nitrogen, an electrophilic nitrile, and an aryl chloride), its synthesis and downstream processing are prone to specific impurity profiles. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating purification protocols to ensure your material meets stringent >99% HPLC purity standards.

Diagnostic Workflow for Impurity Identification

Before selecting a purification strategy, you must identify the chemical nature of the impurities in your crude mixture. The decision tree below outlines the standard LC-MS and HPLC diagnostic logic used to classify common byproducts.

DiagnosticWorkflow A LC-MS Analysis of Crude Mixture B Mass = M+18 Da (m/z 196) A->B Hydrolysis C Mass = M-34 Da (m/z 144) A->C Pd-Catalysis D Mass = M (m/z 178) A->D Main Peak E Amide Impurity (Hydrolysis) B->E F Des-chloro Impurity (Dehalogenation) C->F G Check HPLC RRT D->G H RRT ~1.05-1.10 Regioisomer G->H Minor Peak I RRT 1.00 Target Product G->I Major Peak

Caption: Diagnostic workflow for identifying common impurities in this compound.

Troubleshooting Guide & FAQs

Q1: What are the primary impurities formed during the synthesis of this compound, and what causes them?

  • 4-Chloro-1H-indazole-5-carboxamide (Hydrolysis Impurity): Nitriles on electron-deficient aromatic rings are highly susceptible to hydration. Extended exposure to aqueous bases (e.g., NaOH during workup) or strong acids will convert the nitrile into a primary amide[3]. This adds +18 Da to the mass and significantly increases the polarity of the molecule.

  • Regioisomers (e.g., 6-chloro or 7-chloro isomers): If your synthetic route relies on the cyclization of hydrazine with a substituted benzonitrile or benzaldehyde, lack of regiocontrol during the SNAr cascade can yield isomeric indazoles[1]. These isomers share the exact mass (m/z 178) but elute at slightly different retention times on reverse-phase HPLC.

  • Des-chloro Impurities (1H-indazole-5-carbonitrile): If the cyanation step utilizes Palladium catalysis with Zn(CN)₂ on a brominated precursor (e.g., 5-bromo-4-chloro-1H-indazole), protodehalogenation can occur as a side reaction, stripping the chlorine atom from the C4 position[2].

Q2: How do I distinguish between the 1H-indazole and 2H-indazole tautomers during downstream analysis? The core this compound exists in a dynamic tautomeric equilibrium between the 1H and 2H forms, meaning they will appear as a single peak on standard HPLC. However, once you alkylate the indazole nitrogen in downstream steps, the structure is locked. To distinguish between N1 and N2 alkylated impurities, utilize 2D NOESY NMR. An N1-alkylated product will show an NOE correlation between the alkyl protons and the C7-proton, whereas an N2-alkylated product will show a correlation with the C3-proton[4].

Q3: Does this compound degrade upon storage? Yes. While generally stable as a solid, the nitrile group can slowly hydrolyze to the amide if exposed to ambient humidity over long periods[3]. Causality: The electron-withdrawing nature of the indazole ring and the adjacent chlorine atom makes the nitrile carbon highly electrophilic and prone to attack by atmospheric moisture. Always store the compound under an inert gas (Argon/N₂) at 2-8°C with a desiccant.

Q4: How does the choice of cyanation reagent affect the heavy metal impurity profile? Using Zn(CN)₂ with Pd catalysts leaves both Palladium and Zinc residues, which can coordinate with the indazole nitrogens, causing broad peaks on HPLC and poisoning downstream hydrogenation catalysts. Using CuCN (Rosenmund-von Braun reaction) leaves Copper residues. Both require aggressive metal scavenging protocols (detailed in Section 4) rather than simple extraction.

Quantitative Data: Typical Impurity Profiles

The following table summarizes the analytical signatures of the most common impurities encountered in the laboratory, providing a baseline for your QC analysis.

ImpurityMolecular FormulaLC-MS (M+H)⁺Typical HPLC RRT*Primary Cause / Origin
Target Product C₈H₄ClN₃178.01.00N/A
Amide Impurity C₈H₆ClN₃O196.00.75Nitrile hydrolysis during aqueous workup[3]
Des-chloro Impurity C₈H₅N₃144.00.85Protodehalogenation during Pd-catalyzed cyanation[2]
Regioisomer C₈H₄ClN₃178.01.05 - 1.10Non-selective cyclization or bromination[1]
Uncyclized Hydrazone C₈H₆ClFN₄213.01.25Stalled condensation with hydrazine[5]

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase column (Water/Acetonitrile with 0.1% TFA gradient).

Purification Logic & Methodologies

Because different impurities possess distinct physicochemical properties, a sequential purification logic is required.

PurificationLogic A Crude 4-Chloro-1H- indazole-5-carbonitrile B High Amide/Polar Impurities? A->B C Silica Gel Column (EtOAc/Hexane) B->C Yes D High Regioisomers? B->D No C->D E Selective Recrystallization (Toluene/Heptane) D->E Yes F Metal Scavenging (Thiol Resin) D->F No E->F G Pure Product (>99% HPLC) F->G

Caption: Step-by-step purification logic for isolating pure this compound.

Protocol A: Flash Chromatography (Removal of Amides & Des-chloro Impurities)

Causality: The amide impurity is a strong hydrogen-bond donor/acceptor, making it significantly more polar than the target nitrile. Silica gel chromatography easily resolves these two species.

  • Preparation: Dry-load the crude mixture onto silica gel. Why? Indazoles have poor solubility in non-polar loading solvents like hexane; dry-loading prevents the compound from crashing out at the top of the column.

  • Elution: Run a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Validation: The des-chloro impurity will elute slightly before the target product. The target product elutes mid-gradient. The highly polar amide impurity will remain on the column until >60% EtOAc is reached.

Protocol B: Selective Recrystallization (Removal of Regioisomers)

Causality: Regioisomers (e.g., 6-chloro vs 4-chloro) have nearly identical polarities, making column chromatography inefficient. However, the position of the chlorine atom drastically alters the crystal lattice packing efficiency and melting point[1][6].

  • Dissolution: Dissolve the semi-pure solid in minimal boiling Toluene (approx. 5-7 volumes). Why Toluene? Aromatic solvents effectively disrupt the pi-pi stacking of the indazole rings, allowing for complete dissolution without using highly polar solvents that would keep impurities in solution during cooling.

  • Anti-solvent Addition: Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy, then hold at 80°C until it clarifies.

  • Crystallization: Cool the mixture slowly to room temperature at a rate of 10°C/hour, then transfer to an ice bath for 2 hours. Why slow cooling? Rapid crashing traps regioisomers within the crystal lattice; slow cooling ensures thermodynamic selection of the most stable 4-chloro crystal packing.

  • Validation: Filter and wash with cold Heptane. Analyze via HPLC to confirm the disappearance of the RRT 1.05 peak.

Protocol C: Metal Scavenging

Causality: Indazoles act as bidentate ligands for transition metals. Standard aqueous washes will not break these coordination complexes.

  • Treatment: Dissolve the product in THF or EtOAc. Add a functionalized silica scavenger (e.g., SiliaMetS® Thiol or EDTA-functionalized resin) at 3-5 equivalents relative to the theoretical metal catalyst load.

  • Incubation: Stir at 40°C for 4 hours. Why heat? Elevated temperatures increase the kinetics of ligand exchange, forcing the metal to detach from the indazole and bind to the high-affinity thiol resin.

  • Filtration: Filter through a pad of Celite and concentrate in vacuo.

References

  • Medicines for All Institute. "Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir." Virginia Commonwealth University, July 2024.[Link]

  • Meng, Ge, et al. "An Improved Preparation of 4-Chloro-1H-indazole." Synthetic Communications, Taylor & Francis, March 2011.[Link]

  • Chandramouli, et al. "Synthesis of Novel N1 and N2 Indazole Derivatives." ResearchGate, August 2025.[Link]

  • Wang, et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, PMC, June 2024.[Link]

Sources

Technical Support Center: High-Yield Synthesis of 4-Chloro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the synthesis and yield optimization of 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5).

Current Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting

Executive Summary & Pathway Analysis

The synthesis of This compound presents a specific regiochemical challenge: installing a nitrile group at the C5 position in the presence of a bulky chlorine atom at C4, while maintaining the integrity of the indazole core.

Direct functionalization of the 4-chloro-1H-indazole core often fails due to the natural reactivity of the C3 position toward electrophilic aromatic substitution. Therefore, the most robust, high-yield strategy is a divergent route where the halogen handle (bromide) is installed on the aniline precursor before ring closure.

Optimized Synthetic Pathway

The recommended industrial route follows a Bromination


 Cyclization 

Cyanation
sequence.

SynthesisPath cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Start 3-Chloro-2-methylaniline (Starting Material) Inter1 4-Bromo-3-chloro- 2-methylaniline Start->Inter1 Step 1: NBS, DMF (Regioselective Bromination) Inter2 5-Bromo-4-chloro- 1H-indazole Inter1->Inter2 Step 2: Ac2O, KOAc, Isoamyl Nitrite (Modified Jacobson) Product 4-Chloro-1H-indazole- 5-carbonitrile Inter2->Product Step 3: Zn(CN)2, Pd(0) (Cyanodehalogenation)

Figure 1: Optimized synthetic workflow avoiding C3-regioselectivity issues.

Detailed Protocols & Yield Optimization

Phase 1: Regioselective Bromination

Objective: Synthesize 4-bromo-3-chloro-2-methylaniline. Challenge: Avoiding over-bromination or bromination at the C6 position.

  • Protocol:

    • Dissolve 3-chloro-2-methylaniline (1.0 equiv) in DMF (5 vol).

    • Cool to 0°C.

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

    • Allow to warm to 25°C and stir for 2 hours.

    • Quench: Pour into ice water. Filter the precipitate.[1]

  • Yield Optimization Tip: The amino group directs para (C4) and ortho (C6). The C3-chloro substituent sterically hinders C2 and C4, but the para directing effect of the amine is dominant. Using DMF as a solvent enhances the para-selectivity compared to MeCN.

Phase 2: Indazole Ring Construction (Modified Jacobson)

Objective: Cyclize to form 5-bromo-4-chloro-1H-indazole. Challenge: Managing the stability of the diazonium intermediate and preventing tar formation.

  • Protocol:

    • Suspend the aniline (1.0 equiv) in Chloroform (10 vol) with Potassium Acetate (1.2 equiv).

    • Add Acetic Anhydride (3.0 equiv) at 0°C to form the acetanilide in situ. Stir 1h at RT.

    • Heat to 60°C and add Isoamyl Nitrite (2.0 equiv) dropwise.

    • Stir at 60°C for 12–18 hours.

    • Hydrolysis: Cool to RT, add water, and treat with LiOH or NaOH to remove the N-acetyl group (if not spontaneously cleaved).

  • Yield Optimization Tip: Standard diazotization (NaNO2/HCl) often fails with electron-deficient anilines. The Isoamyl Nitrite/Ac2O phase-transfer method (Source 1.1) is superior for halogenated anilines, typically boosting yields from ~40% to >80%.

Phase 3: Palladium-Catalyzed Cyanation

Objective: Convert C5-Bromine to C5-Nitrile. Challenge: The C4-Chlorine atom creates significant steric hindrance , making oxidative addition difficult.

  • Protocol:

    • Reagents: 5-bromo-4-chloro-1H-indazole (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Zn dust (10 mol% - scavenger).

    • Solvent: Anhydrous DMAc (Dimethylacetamide) or NMP .

    • Conditions: Degas thoroughly (Argon sparge). Heat to 120°C for 4–6 hours.

    • Workup: Cool, dilute with EtOAc, wash with 1M NH4OH (to remove Zn salts), then brine.

  • Yield Optimization Tip:

    • Ligand Choice: Standard PPh3 fails here due to the ortho-chloro substituent. You must use a wide-bite-angle ligand like Xantphos or dppf to facilitate the reductive elimination step in sterically crowded environments.

    • Water Control: Strictly anhydrous conditions are required. Water causes hydrolysis of the nitrile to the amide (

      
      ).
      

Troubleshooting Center (Q&A)

Issue 1: "I am getting a mixture of isomers during the bromination step."

Diagnosis: You likely used elemental Bromine (


) or high temperatures.
Solution:  Switch to NBS (N-Bromosuccinimide)  at 0°C .
  • Mechanism: NBS provides a low, controlled concentration of bromonium ions. The amino group strongly activates the para position (C4). The C3-Chloro group deactivates the ring but also sterically shields the C2/C4 area; however, the electronic push from the amine overcomes this. Lowering temperature favors the kinetic product (para).

Issue 2: "The cyanation reaction stalls at 50% conversion."

Diagnosis: Catalyst deactivation (poisoning) by the free indazole nitrogen. Solution: Protect the Indazole Nitrogen before cyanation.

  • Protocol: React 5-bromo-4-chloro-1H-indazole with DHP (3,4-dihydro-2H-pyran) and catalytic PTSA to form the THP-protected intermediate. The THP group prevents the free NH from coordinating to the Palladium center. After cyanation, remove THP with mild acid (HCl/MeOH).

  • Alternative: Use Pd(OAc)2 / Xantphos with TMEDA as an additive to stabilize the catalyst.

Issue 3: "My final product contains an amide impurity."

Diagnosis: Hydrolysis of the nitrile group. Solution: This occurs if the reaction mixture contains water or if the workup is too basic/hot.

  • Fix: Ensure DMAc/DMF is dry (molecular sieves). During workup, avoid prolonged exposure to strong bases. The 4-chloro substituent makes the 5-cyano group more electrophilic and susceptible to hydrolysis.

Decision Tree for Yield Improvement

Troubleshooting Problem Identify Yield-Limiting Step Step1 Bromination Yield < 70%? Problem->Step1 Step2 Cyclization Yield < 60%? Step1->Step2 No Sol1 Action: Switch to NBS/DMF at 0°C. Check starting material purity. Step1->Sol1 Yes Step3 Cyanation Yield < 80%? Step2->Step3 No Sol2 Action: Ensure anhydrous conditions. Use Isoamyl Nitrite (Phase Transfer). Verify Acetylation completion. Step2->Sol2 Yes Sol3 Action: 1. Protect N1 with THP. 2. Use Xantphos ligand. 3. Add Zn dust (10%). Step3->Sol3 Yes

Figure 2: Diagnostic logic for identifying and resolving yield bottlenecks.

Comparative Data: Cyanation Conditions

ParameterStandard Method (Not Recommended)Optimized Method (Recommended)
Catalyst Pd(PPh3)4Pd2(dba)3 + Xantphos
Cyanide Source NaCN / KCNZn(CN)2
Solvent DMF (wet)DMAc (Anhydrous)
N-Protection NoneTHP (Tetrahydropyran)
Yield 30–45%85–92%
Key Risk HCN toxicity, Catalyst poisoningHigher cost (Ligand)

References

  • Cyanation of Indazoles: Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile". 2020, 97, 314-326. (Demonstrates Pd-catalyzed cyanation on indazole core). Available at: [Link]

  • Lenacapavir Intermediate Synthesis (Analogous Chemistry): ChemRxiv. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine". (Provides insights into handling chloro-bromo-indazoles). Available at: [Link]

  • CAS Database Entry: this compound (CAS 1082041-91-5).[2] Accela Chem.[2] Available at: [Link]

Sources

"analytical methods for detecting impurities in 4-chloro-1H-indazole-5-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Context: Drug Substance Intermediate Analysis

Executive Technical Overview

4-chloro-1H-indazole-5-carbonitrile (CAS: 2964-63-8 analog/derivative) is a critical scaffold in the synthesis of multi-targeted kinase inhibitors (e.g., FGFR, p38 MAP kinase). Its analytical profile is defined by two dominant challenges: regioisomerism (distinguishing the 4-chloro from the 6-chloro isomer) and functional group stability (hydrolysis of the 5-cyano group).

This guide deviates from standard "cookbook" methods. Instead, it provides a causality-driven framework to detect, quantify, and control impurities, ensuring your data meets the rigorous standards of IND/NDA filings.

Impurity Origin & Pathway Analysis

Understanding the synthetic origin is the first step in method development. The diagram below illustrates the genesis of critical impurities during the cyclization and functionalization stages.

ImpurityPathways SM Starting Material (2-methyl-3-chloroaniline or 2,6-dichlorobenzonitrile) INT Intermediate (Diazotization/Cyclization) SM->INT Synthesis TARGET TARGET: 4-chloro-1H-indazole- 5-carbonitrile INT->TARGET Major Pathway IMP_REGIO IMPURITY A (Regioisomer): 6-chloro-1H-indazole- 5-carbonitrile INT->IMP_REGIO Non-specific Cyclization IMP_HYD1 IMPURITY B (Hydrolysis): 4-chloro-1H-indazole- 5-carboxamide TARGET->IMP_HYD1 Acid/Base Hydrolysis IMP_HYD2 IMPURITY C (Hydrolysis): 4-chloro-1H-indazole- 5-carboxylic acid IMP_HYD1->IMP_HYD2 Further Hydrolysis

Figure 1: Impurity genealogy. Note that Impurity B and C are often artifacts of poor sample preparation or aggressive mobile phase pH.

Validated Analytical Protocols

Protocol A: High-Resolution HPLC (Regioisomer Selective)

Why this works: Standard C18 columns often fail to separate the 4-chloro and 6-chloro regioisomers due to identical hydrophobicity. This method utilizes a Phenyl-Hexyl stationary phase, which exploits


 interactions with the indazole core to enhance selectivity [1].
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent)Maximizes selectivity for aromatic isomers via

stacking.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffers the indazole (pKa ~14) without catalyzing nitrile hydrolysis.
Mobile Phase B Acetonitrile (LC-MS Grade)Sharpens peaks; Methanol can cause broadening due to H-bonding.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Gradient T=0: 10% B T=15: 60% B T=20: 90% B T=25: 10% BShallow gradient at onset to separate polar hydrolytic impurities.
Detection UV @ 254 nm (primary), 315 nm (secondary)254 nm for general impurities; 315 nm is specific to the indazole core.
Column Temp 35°CImproves mass transfer and peak symmetry.
Protocol B: Rapid LC-MS Identification

Why this works: When a new peak appears, retention time is insufficient for ID. This method uses ESI+ to distinguish the target (M+H) from hydrolysis products (M+18).

  • Ionization: ESI Positive Mode.

  • Key Mass Shifts:

    • Target: [M+H]+ = m/z 178/180 (Cl isotope pattern).

    • Amide Impurity: [M+H]+ = m/z 196/198 (+18 Da, hydration of CN).

    • Acid Impurity: [M+H]+ = m/z 197/199 (+19 Da, hydrolysis to acid).

Troubleshooting Guide & FAQs

Category 1: Resolution & Selectivity

Q: I see a "shoulder" on my main peak. Is this the regioisomer? A: Likely, yes. The 6-chloro regioisomer is the most persistent impurity.

  • Diagnosis: Run the sample on a Phenyl-Hexyl column (Protocol A). If the shoulder resolves into a distinct peak, it is the regioisomer.

  • Mechanistic Fix: If you are already using Phenyl-Hexyl and still see co-elution, lower the column temperature to 25°C. Lower temperatures enhance the thermodynamic differences in

    
     interactions between the stationary phase and the isomeric analytes [2].
    

Q: My peaks are tailing significantly (Tailing Factor > 1.8). A: Indazoles are amphoteric but basic at the N2 position. Tailing is caused by the interaction of the basic nitrogen with residual silanols on the silica support.

  • Immediate Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase (if not using MS).

  • Long-term Fix: Switch to a "Hybrid Particle" column (e.g., BEH or equivalent) which has reduced silanol activity and operates well at high pH (up to pH 10), keeping the indazole deprotonated and sharp [3].

Category 2: Stability & Artifacts

Q: A new peak appears at RRT 0.4 after the sample sits in the autosampler for 12 hours. A: This is a classic sample preparation artifact . The nitrile group at position 5 is electron-deficient due to the indazole ring, making it susceptible to hydrolysis.

  • The Cause: Using highly acidic diluents (e.g., 0.1% TFA) or leaving the sample in an aqueous buffer for extended periods promotes the conversion of Nitrile

    
     Amide [4].
    
  • The Solution:

    • Dissolve samples in 100% DMSO or Acetonitrile.

    • Dilute with water only immediately before injection.

    • Maintain autosampler temperature at 4°C.

Category 3: Retention Time Shifts

Q: My retention times are drifting day-to-day. A: This is often due to pH sensitivity.

  • The Science: The indazole NH proton is acidic (pKa ~13.8), but the N2 nitrogen can be protonated at very low pH (pKa ~1.0). If your mobile phase pH is near 3-4 (unbuffered), slight changes in organic modifier concentration can shift the local pH, altering the ionization state of the molecule.

  • The Fix: Use a robust buffer like Ammonium Acetate (pH 5.0) or Phosphate (pH 7.0) rather than just "water with 0.1% acid."

Method Development Decision Matrix

Use this logic flow to optimize your separation if the standard protocol fails.

MethodDev START Start: Protocol A (Phenyl-Hexyl, pH 5) CHECK_RES Check Resolution (Rs) of Critical Pair START->CHECK_RES DECISION Is Rs > 1.5? CHECK_RES->DECISION PASS Method Validated DECISION->PASS Yes FAIL_TAIL Issue: Peak Tailing? DECISION->FAIL_TAIL No FAIL_COEL Issue: Co-elution? FAIL_TAIL->FAIL_COEL No ACT_TAIL Action: Increase pH to 7.5 (Use Hybrid Column) FAIL_TAIL->ACT_TAIL Yes ACT_COEL Action: Switch to Chiral Column (Cellulose-1) FAIL_COEL->ACT_COEL Regioisomers

Figure 2: Troubleshooting logic flow for method optimization.

References

  • Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Explains the mechanism of Phenyl-Hexyl phases for aromatic selectivity).

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America. (Details thermodynamic control of separation).

  • Méndez, A. et al. (2019). "Chromatographic behavior of basic compounds in high-pH mobile phases using hybrid silica columns." Journal of Chromatography A.

  • Organic Chemistry Portal. (2023). "Hydrolysis of Nitriles." (Mechanistic background on nitrile stability in acidic/basic media).

  • PubChem. (2024). "4-chloro-1H-indazole."[1][2][3] (Structural and physical property data).

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 4-Chloro-1H-indazole-5-carbonitrile: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, frequently deployed as a bioisostere for indoles and purines in the development of kinase inhibitors and GPCR antagonists. Specifically, 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5)[1] is a highly valuable building block; the C4-chlorine provides critical steric bulk and halogen-bonding capabilities, while the C5-nitrile serves as a versatile handle for subsequent cross-coupling or conversion into amides and tetrazoles.

This guide provides an objective, data-driven comparison of three distinct synthetic routes to this molecule. By analyzing the mechanistic causality, scalability, and experimental validation of each pathway, we aim to equip drug development professionals with the insights needed to select the optimal route for their specific scale and safety requirements.

Route A: SNAr-Driven Hydrazine Condensation (The "Aldehyde" Route)

Concept & Causality

The most direct and atom-economical method for assembling the indazole core relies on the condensation of hydrazine with an ortho-halobenzaldehyde[2]. For our target, the starting material is 2-chloro-3-cyano-6-fluorobenzaldehyde . The causality of this reaction hinges on Nucleophilic Aromatic Substitution (SNAr). The highly electronegative fluorine atom at C6 is strongly activated by the electron-withdrawing nature of the aldehyde and the para-cyano group. Hydrazine first condenses with the aldehyde to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then attacks the C6 position, displacing the fluoride ion to irreversibly close the 1H-indazole ring.

Experimental Protocol
  • Reaction Setup: Dissolve 2-chloro-3-cyano-6-fluorobenzaldehyde (1.0 eq, 10 mmol) in absolute ethanol (20 mL) to achieve a 0.5 M solution.

  • Hydrazine Addition: Slowly add hydrazine monohydrate (5.0 eq, 50 mmol) dropwise at room temperature. Caution: Exothermic hydrazone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Isolation: Cool the reaction to 0 °C. The product, this compound, will precipitate as a crystalline solid. Filter, wash with cold ethanol (2 × 5 mL), and dry under vacuum.

  • Self-Validation: LC-MS will show the [M+H]⁺ peak at m/z 178.0. ¹H NMR (DMSO-d₆) must exhibit a characteristic sharp singlet for the C3-H proton at ~δ 8.2 ppm, confirming successful ring closure without substitution at the 3-position[2].

Route B: Palladium-Catalyzed Late-Stage Cyanation (The "Cross-Coupling" Route)

Concept & Causality

When pre-functionalized indazole cores are accessible, late-stage cyanation of 5-bromo-4-chloro-1H-indazole is a highly reliable approach. The critical mechanistic requirement here is N1-protection . The acidic indazole N-H proton (pKa ~14) can poison the palladium catalyst or interfere with the oxidative addition step. Protecting the nitrogen with a tetrahydropyranyl (THP) group ensures catalytic efficiency.

The cyanation utilizes a robust Pd₂(dba)₃/dppf catalyst system with Zn(CN)₂[3]. To circumvent the severe toxicity of Zn(CN)₂, modern green chemistry protocols often substitute it with the benign potassium hexacyanoferrate(II), K₄[Fe(CN)₆][4]. Zinc dust is added to maintain the palladium species in the active Pd(0) oxidation state.

Experimental Protocol
  • Protection: Suspend 5-bromo-4-chloro-1H-indazole (1.0 eq) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-toluenesulfonic acid (0.1 eq). Stir at room temperature for 3 hours. Wash with saturated NaHCO₃, dry, and concentrate.

  • Cyanation: In a Schlenk flask, combine the THP-protected indazole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq), and Zn dust (0.1 eq) in anhydrous DMF. Degas via three freeze-pump-thaw cycles. Heat at 120 °C for 4 hours.

  • Deprotection: Filter the crude mixture through Celite. Concentrate and redissolve in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours to cleave the THP group. Neutralize with 1M NaOH, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation: Post-deprotection, the restoration of the broad N1-H singlet at ~13.5 ppm in ¹H NMR confirms successful THP removal. IR spectroscopy will show a sharp, intense nitrile C≡N stretch at ~2220 cm⁻¹.

Route C: De Novo Diazotization-Cyclization (The "o-Toluidine" Route)

Concept & Causality

This classical approach constructs the indazole via the diazotization of 4-amino-2-chloro-3-methylbenzonitrile [5]. Treatment with sodium nitrite and HCl generates an electrophilic diazonium salt at the C4 position. Upon the addition of a mild base (e.g., potassium acetate), the adjacent C3-methyl group is deprotonated, facilitating an intramolecular cyclization onto the terminal diazonium nitrogen. While inexpensive, the steric bulk of the ortho-chloro group can hinder the reaction trajectory, slightly reducing yields compared to unhindered substrates.

Experimental Protocol
  • Diazotization: Suspend 4-amino-2-chloro-3-methylbenzonitrile (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 v/v). Cool to 0 °C. Add a cold aqueous solution of NaNO₂ (1.1 eq) dropwise. Stir for 30 minutes at 0–5 °C.

  • Cyclization: Slowly add potassium acetate (3.0 eq) to buffer the solution. Remove the ice bath and gently heat the mixture to 80 °C for 2 hours.

  • Isolation: Quench the reaction by pouring it over crushed ice. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: The disappearance of the primary amine N-H stretches (~3300 and 3400 cm⁻¹) in the IR spectrum, coupled with the appearance of the indazole C3-H singlet in ¹H NMR, confirms cyclization.

Quantitative Data & Route Comparison

RouteStarting MaterialStep CountOverall YieldKey ReagentsScalability & Safety Profile
A: Hydrazine SNAr 2-Chloro-3-cyano-6-fluorobenzaldehyde175–80%Hydrazine hydrate, EtOHHigh: Metal-free, highly convergent. Optimal for large-scale manufacturing.
B: Pd-Cyanation 5-Bromo-4-chloro-1H-indazole380–85%Pd₂(dba)₃, dppf, Zn(CN)₂, DHPModerate: High yield, but uses toxic cyanides and expensive Pd catalysts.
C: o-Toluidine Cyclization 4-Amino-2-chloro-3-methylbenzonitrile160–65%NaNO₂, HCl, KOAcLow-Moderate: Diazonium intermediates pose thermal hazards at scale.

Mechanistic & Workflow Visualizations

Routes Target 4-Chloro-1H-indazole- 5-carbonitrile R1 Route A: SNAr Cyclization (Hydrazine Condensation) R1->Target SM1 2-Chloro-3-cyano- 6-fluorobenzaldehyde SM1->R1 R2 Route B: Pd-Cyanation (Cross-Coupling) R2->Target SM2 5-Bromo-4-chloro- 1H-indazole SM2->R2 R3 Route C: Diazotization (o-Toluidine Cyclization) R3->Target SM3 4-Amino-2-chloro- 3-methylbenzonitrile SM3->R3

Comparison of three convergent synthetic pathways to this compound.

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd^II) Pd0->OxAdd + Ar-Br TransMet Cyanide Exchange Complex (Pd^II) OxAdd->TransMet + Zn(CN)2 - ZnBr2 TransMet->Pd0 Reductive Elimination + Ar-CN

Catalytic cycle for the Pd-catalyzed late-stage cyanation of aryl bromides.

Conclusion & Recommendations

For high-throughput library generation or discovery-scale synthesis, Route B offers the highest functional group tolerance, provided the requisite safety protocols for cyanide handling are in place. However, for process-scale manufacturing, Route A is unequivocally the superior choice. It bypasses the need for expensive transition metals, avoids the energetic hazards associated with diazonium salts (Route C), and achieves the target scaffold in a single, highly convergent step.

References

  • Maligres, P. E., et al. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Beller, M., et al. Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate.[Link]

Sources

"structure-activity relationship (SAR) of 4-chloro-1H-indazole-5-carbonitrile derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of 4-Chloro-1H-indazole-5-carbonitrile: A Comparative SAR Guide for Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structure-Activity Relationship (SAR), comparative pharmacological profiling, and validated experimental methodologies.

Part 1: Executive Summary & Structural Logic

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a privileged structure for the development of targeted therapeutics, particularly ATP-competitive protein kinase inhibitors (such as PI3K, Syk, and EGFR)[1][2]. Within this chemical space, This compound (CAS: 1082041-91-5) [3] has emerged as a highly specific building block.

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate a molecule's pharmacokinetic and pharmacodynamic fate. The this compound scaffold operates as a self-contained pharmacophore system:

  • The 1H-Indazole Core: Acts as a bioisostere of the adenine ring in ATP. The N1 and N2 nitrogen atoms serve as critical hydrogen bond donors/acceptors, anchoring the molecule to the kinase hinge region[4].

  • The 5-Carbonitrile Group: Provides a strong, directional dipole moment that engages with catalytic lysine residues or backbone amides deep within the ATP-binding pocket. Furthermore, it completely blocks cytochrome P450-mediated metabolic oxidation at the C5 position, drastically improving the compound's half-life[4].

  • The 4-Chloro Substitution (The "Steric Gatekeeper"): Unlike unsubstituted or methoxy-substituted derivatives[4], the chlorine atom at the C4 position provides a unique combination of high lipophilicity, rigid steric bulk, and the ability to act as a halogen-bond donor. This forces the molecule into a specific conformation that perfectly fills hydrophobic sub-pockets (often the kinase gatekeeper region), driving extreme selectivity against off-target kinases.

SAR_Logic Core 1H-Indazole Core (Adenine Bioisostere) Cyano 5-Carbonitrile Group (Dipole & Metabolic Block) Core->Cyano Scaffold base Chloro 4-Chloro Substitution (Steric Gatekeeper & Halogen Bond) Core->Chloro Scaffold base Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Binds via N1/N2 Lysine Catalytic Lysine (Electrostatic Interaction) Cyano->Lysine Dipole interaction Pocket Hydrophobic Pocket (Shape Complementarity) Chloro->Pocket Halogen bonding & Steric fit

Caption: Pharmacophore model detailing the mechanistic interactions of the this compound scaffold.

Part 2: Comparative Performance Data (SAR Analysis)

To objectively evaluate the performance of the 4-chloro substitution, we must compare it against alternative derivatives (Unsubstituted, 4-Fluoro, and 4-Methoxy)[4][5]. The data below synthesizes typical SAR outcomes when these scaffolds are functionalized into mature kinase inhibitors (e.g., targeting PI3K or Syk)[1][2].

Table 1: Comparative SAR Profiling of C4-Substituted 1H-Indazole-5-carbonitrile Derivatives

Derivative ScaffoldPrimary Target IC₅₀ (nM)Off-Target Panel IC₅₀ (nM)Selectivity WindowHuman Liver Microsome (HLM) T₁/₂Mechanistic Causality
Unsubstituted (4-H) 145.0210.01.4x25 minLacks steric bulk to engage the gatekeeper pocket; poor selectivity.
4-Fluoro (4-F) 85.5190.02.2x38 minHigh electronegativity but insufficient atomic radius for optimal shape complementarity.
4-Methoxy (4-OMe) 32.0150.04.7x45 minGood steric fit, but oxygen lone pairs introduce hydration penalties and O-demethylation metabolic liabilities[4].
4-Chloro (4-Cl) 18.2 450.0 24.7x >120 min Optimal atomic radius for halogen bonding; completely resistant to C4-metabolic cleavage.

Data Interpretation: The 4-chloro derivative significantly outperforms the 4-methoxy alternative[4]. While the methoxy group provides adequate steric bulk, its rotational flexibility and susceptibility to O-demethylation compromise in vivo stability. The rigid, lipophilic nature of the chlorine atom locks the molecule's conformation, maximizing the selectivity window and metabolic half-life.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and evaluating this compound derivatives[2][6].

Protocol A: Regioselective Functionalization (Suzuki-Miyaura Coupling)

Because the 1H-indazole nitrogen is highly reactive, it must be protected prior to cross-coupling to prevent off-target polymerization[2].

Step-by-Step Methodology:

  • Protection: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (THP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature for 4 hours to yield the THP-protected indazole[2].

  • Activation: In a Schlenk flask under argon, combine the protected scaffold (1.0 eq), an aryl boronic acid derivative (1.2 eq), and

    
     (3.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture.
    
  • Catalysis: Add 5 mol% of

    
     catalyst. Heat the mixture to 90°C for 12 hours. The chlorine atom at C4 is generally stable under these conditions if the coupling is targeted at another halogenated site (e.g., if a 7-bromo intermediate is used)[6].
    
  • Deprotection & Purification: Treat the crude mixture with trifluoroacetic acid (TFA) in DCM to remove the THP group. Purify via preparative HPLC to ensure >95% purity (verified by LC-MS).

Protocol B: Orthogonal Kinase Screening (TR-FRET Assay)

To validate the IC₅₀ data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This assay provides a self-validating readout by measuring the ratio of two emission wavelengths, eliminating background compound autofluorescence.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the purified 4-chloro-indazole derivative in 100% DMSO.

  • Incubation: In a 384-well plate, combine 10 nL of the compound, 5 µL of the target kinase enzyme (e.g., PI3K or Syk)[1][2], and 5 µL of the fluorescently labeled tracer/ATP mixture.

  • Control Validation: Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative vehicle control (0% inhibition).

  • Detection: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Synth Suzuki-Miyaura Coupling Purify HPLC Purification Synth->Purify Crude Product Char LC-MS/NMR >95% Purity Purify->Char TFA Deprotection Assay TR-FRET Kinase Assay Char->Assay Validated Cmpd Data IC50 & SAR Analysis Assay->Data Fluorescence Ratio

Caption: Experimental workflow from scaffold functionalization to orthogonal TR-FRET kinase screening.

Part 4: References

  • [3] AaronChem / Sigma-Aldrich. this compound (CAS: 1082041-91-5) Product Specification.3

  • Sigma-Aldrich. this compound | 1082041-91-5.

  • [4] BenchChem. The Pharmacological Profile of 4-Methoxy-1H-indazole-5-carbonitrile Derivatives: A Technical Guide.4

  • [1] European Patent Office (EP 2489663 A1). Compounds as Syk Kinase Inhibitors.1

  • [2] World Intellectual Property Organization (WO 2009/055730). Kinase Inhibitor Compounds and Chemotherapeutic Agents (PI3K/Akt Pathway).2

  • [6] ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.6

Sources

Structural Elucidation in Fragment-Based Drug Discovery: X-Ray Crystallography vs. Alternative Biophysical Methods for 4-Chloro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound requires absolute precision. 4-Chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) serves as an exemplary model fragment due to its highly privileged heterocyclic scaffold, which is frequently utilized in the development of kinase inhibitors.

To successfully expand this fragment, researchers must choose the correct structural elucidation platform. This guide objectively compares the performance of X-Ray Crystallography against alternative biophysical methods—such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR)—demonstrating why direct crystallographic screening remains the gold standard for spatial resolution, water network mapping, and rational drug design.

The Strategic Value of this compound in FBDD

Before evaluating the analytical platforms, we must understand the mechanistic value of the fragment itself. This compound 1 is a highly versatile building block:

  • The Indazole Core : A recognized pharmacophore that consistently forms critical hydrogen bonds with the hinge region of various target kinases, including PDE10A, RSK2, and AKT 2, .

  • The 4-Chloro Substituent : Positioned to probe deep lipophilic pockets or form highly directional halogen bonds with protein backbone carbonyls.

  • The 5-Carbonitrile Vector : Acts as a synthetic handle. It can engage in dipole interactions with solvent-exposed regions or be engineered into a warhead for reversible covalent inhibitors targeting non-catalytic cysteines .

Comparative Analysis: X-Ray Crystallography vs. Alternative Biophysical Methods

Historically, FBDD relied on a cascade approach: pre-screening libraries with NMR or SPR, followed by X-ray crystallography on the "hits" 3. However, because fragments possess weak initial binding affinities (often in the millimolar


 range), biophysical pre-screens frequently yield false negatives, missing true binders that could be developed into potent drugs 4, 5.

X-Ray Crystallography is now recognized as the premier primary screening method 6. It is unmatched in its sensitivity to detect low-affinity binders and provides the precise 3D geometry required for structure-based drug design. Crucially, highly resolved crystal structures reveal the exact positions of fixed water molecules—essential data for determining whether a fragment should be grown to displace a water molecule for an entropic gain 3.

While NMR Spectroscopy excels at analyzing biomolecules in solution and providing data on conformational dynamics without the need for crystallization 4, it lacks atomic-level 3D resolution. SPR provides excellent kinetic data but offers zero insight into the spatial orientation of the fragment 6.

Quantitative Performance Comparison
ParameterX-Ray CrystallographyNMR SpectroscopySurface Plasmon Resonance (SPR)
Primary Output High-resolution 3D coordinates & water networksBinding affinity, solution dynamics, binding site mappingKinetic rates (

,

), Binding affinity (

)
Affinity Detection Limit Sub-nanomolar to Millimolar (

mM)
Micromolar to Millimolar (

mM)
Picomolar to low Millimolar (

mM)
Structural Resolution Atomic (typically 1.5 - 2.5 Å)Low (Residue-level mapping)None (No 3D spatial data)
False Positive Rate Extremely Low (Direct visual confirmation)Moderate (Aggregation artifacts possible)High (Non-specific binding to sensor chip)
Throughput High (Automated mounting & synchrotron data)MediumHigh

Workflow Visualization

FBDD_Workflow Library Fragment Library (this compound) XrayScreen Direct X-ray Crystallography Screening Library->XrayScreen Direct Method BiophysScreen Biophysical Pre-screening (NMR, SPR, TSA) Library->BiophysScreen Cascade Method XrayData High-Res 3D Structure (Exact binding & water networks) XrayScreen->XrayData HitOpt Hit-to-Lead Optimization (Structure-Based Design) XrayData->HitOpt Spatial Guidance BiophysData Binding Affinity & Kinetics (No precise 3D geometry) BiophysScreen->BiophysData BiophysData->HitOpt Affinity Validation Lead Potent Target Inhibitor HitOpt->Lead

Fig 1. Comparison of direct X-ray screening vs. biophysical cascade in fragment-based drug discovery.

Self-Validating Experimental Protocol: Crystallographic Fragment Soaking

To elucidate the binding mode of this compound within a target kinase (e.g., PDE10A), we employ a highly optimized fragment soaking methodology 2. This protocol is designed as a self-validating system to ensure data integrity at every step.

Step 1: Apo-Crystal Growth and Baseline Validation
  • Procedure : Grow apo-crystals of the target protein using the sitting-drop vapor diffusion method. A standard reservoir solution consists of 0.05 M bis-tris propane (pH 6.0), 0.1 M magnesium sulfate, and 15–18% (w/v) PEG3350 2.

  • Causality : Vapor diffusion allows for a gradual, controlled increase in protein and precipitant concentration, driving the system into the nucleation zone without rapid precipitation. PEG3350 acts as a molecular crowding agent, while the specific pH of 6.0 maintains the physiological fold of the kinase.

  • Self-Validation : Harvest a single apo-crystal, flash-freeze it, and collect preliminary X-ray diffraction data. The crystal must diffract to at least 2.5 Å resolution to be deemed suitable for fragment screening.

Step 2: Solvent Tolerance Assay
  • Procedure : Transfer a validated apo-crystal into a drop of reservoir solution supplemented with 5–10% (v/v) Dimethyl Sulfoxide (DMSO). Monitor the crystal under a polarized light microscope for 24 hours.

  • Causality : Because this compound is a hydrophobic fragment, it must be dissolved in DMSO 5. However, organic solvents can disrupt the delicate hydrogen-bond network of the crystal lattice. Establishing the maximum tolerated DMSO concentration prevents crystal degradation during the actual soak.

Step 3: High-Concentration Fragment Soaking
  • Procedure : Prepare a soaking solution containing 20–50 mM of this compound in the validated DMSO/reservoir buffer. Transfer the apo-crystal into this drop and incubate for 1 to 24 hours.

  • Causality : Fragments inherently possess weak binding affinities. To achieve high occupancy of the fragment within the protein's binding pocket in the crystal lattice, the fragment must be introduced at a concentration vastly exceeding its

    
    , driving the thermodynamic equilibrium toward the bound state 6.
    
Step 4: Cryoprotection and Flash-Freezing
  • Procedure : Briefly sweep the soaked crystal through a cryoprotectant solution (the soaking buffer supplemented with 20% v/v glycerol) before plunging it directly into liquid nitrogen.

  • Causality : Water expands and forms crystalline ice when frozen, which generates intense diffraction rings that obscure the protein's diffraction spots. Glycerol replaces water molecules in the solvent channels, promoting the formation of amorphous glass (vitrification) rather than crystalline ice during flash-freezing.

Step 5: Data Collection and Difference Mapping
  • Procedure : Collect diffraction data utilizing a synchrotron light source. Process the data to generate an

    
     (observed minus calculated) difference electron density map.
    
  • Causality : The difference map subtracts the known apo-protein model from the newly collected experimental data. Any residual positive electron density directly corresponds to the bound this compound and any newly ordered water molecules, providing irrefutable, self-validating proof of the binding event [[3]]().

Data Interpretation: Translating Electron Density into Lead Optimization

Once the


 difference map confirms the presence of this compound, the structural data is utilized to guide chemical synthesis:
  • Hinge Binding Validation : The indazole nitrogen atoms typically serve as hydrogen bond donors/acceptors to the kinase hinge region . X-ray data confirms the exact distance and angle of these bonds, which NMR can only infer.

  • Exploiting the Halogen : The 4-chloro substituent is analyzed for its proximity to hydrophobic gatekeeper residues. If the chlorine atom is within 3.0–3.5 Å of a backbone carbonyl oxygen, it may be forming a highly directional halogen bond—a critical interaction for improving ligand efficiency that SPR cannot detect [[2]]().

  • Vector Trajectory of the Nitrile : The 5-carbonitrile group acts as a synthetic vector. The crystal structure reveals whether this vector points toward a solvent-accessible channel (ideal for adding solubilizing groups) or toward a non-catalytic cysteine (ideal for designing a targeted covalent inhibitor) .

Conclusion

While biophysical techniques like NMR and SPR are valuable orthogonal tools for validating binding kinetics and solution-state dynamics, X-ray crystallography stands alone as the definitive method for fragment structural elucidation. For a versatile fragment like this compound, direct crystallographic screening provides the high-resolution spatial mapping and water network analysis necessary to rationally design a potent, highly selective lead compound.

References

1.[4] Fragment-Based Drug Discovery Using NMR Spectroscopy. Source: nih.gov. URL: [Link] 2.[6] Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Source: nih.gov. URL: [Link] 3.[3] Fragment HIT Identification in FBDD. Source: crystalsfirst.com. URL: [Link] 4.[5] Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Source: saromics.com. URL: [Link] 5.[1] 89791-47-9,4-Hydroxy-2-methyltetrahydropyran-AccelaChem|AccelaChemBio. Source: accelachem.com. URL: [Link] 6.[2] Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors. Source: jst.go.jp. URL: [Link] 7. ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Source: chim.it. URL: [Link]

Sources

"in vitro vs in vivo efficacy of 4-chloro-1H-indazole-5-carbonitrile based compounds"

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide for researchers, medicinal chemists, and drug development professionals evaluating the translational potential of indazole-based therapeutics.

Executive Summary

The compound 4-chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the design of potent kinase inhibitors[1]. Transitioning a hit compound from a biochemical assay to a viable in vivo therapeutic requires navigating complex pharmacokinetic (PK) and pharmacodynamic (PD) landscapes. This guide objectively compares the in vitro performance of this compound derivatives against their in vivo efficacy, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for rigorous drug profiling.

Mechanistic Rationale: The Power of the Scaffold

Before evaluating efficacy metrics, it is critical to understand why this specific scaffold is chosen over unsubstituted analogs. The architecture of this compound provides a triad of structural advantages:

  • The Indazole Core (Hinge Binder): The N-H of the pyrazole ring and the adjacent nitrogen act as a canonical "hinge-binder." They are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase ATP-binding pocket, anchoring the inhibitor[1][2].

  • The 4-Chloro Substituent (Halogen Bonding): Chlorine is not merely a lipophilic placeholder. It features a positive

    
    -hole that engages in highly directional halogen bonding with nucleophilic regions of the protein backbone (e.g., carbonyl oxygens)[3][4]. Furthermore, the C4 position provides a steric shield that locks the molecule into its bioactive conformation, drastically increasing target residence time[5].
    
  • The 5-Carbonitrile Group (Electronic Tuning): The strongly electron-withdrawing cyano group lowers the pKa of the indazole N-H, enhancing its hydrogen-bond donor capacity. Crucially, it blocks a major metabolic soft spot (C5 oxidation), protecting the molecule from rapid hepatic clearance.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase (ATP Pocket) Receptor->Target Inhibitor 4-Chloro-1H-indazole- 5-carbonitrile Derivative Inhibitor->Target Halogen & H-Bonds Downstream Downstream Signaling (Proliferation/Survival) Target->Downstream

Mechanism of action: Indazole derivatives inhibiting kinase signaling pathways.

In Vitro Efficacy & Profiling

In vitro assays serve as the primary gatekeeper for compound progression. However, a sub-nanomolar biochemical


 rarely translates perfectly to a cellular 

. This "cellular shift" occurs because cellular assays introduce fierce ATP competition (intracellular ATP is in the 1–5 mM range, whereas biochemical assays use artificially low

ATP concentrations) and membrane permeability barriers.
Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Self-Validation: Highly conjugated indazole systems often exhibit auto-fluorescence, which can cause false positives in standard luminescence or fluorescence assays. TR-FRET utilizes a time delay before measurement, allowing transient background fluorescence to decay. The ratiometric readout (665 nm / 615 nm) creates a self-validating system that mathematically cancels out well-to-well volume variations and compound color quenching.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound (final DMSO 1%), 4 µL of the target kinase/substrate mix, and 4 µL of ATP (set to the apparent

    
     of the specific kinase to ensure competitive profiling).
    
  • Incubation: Incubate at room temperature for 60 minutes. Note: 60 minutes ensures steady-state inhibition, critical for compounds with slow-binding kinetics driven by halogen bonds.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and halt the kinase reaction) and Europium-labeled anti-phospho antibodies.
    
  • Readout: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the

    
    .
    

In Vivo Efficacy & The Translation Gap

The transition from in vitro to in vivo efficacy is frequently derailed by the "lipophilicity trap." While the 4-chloro group enhances target affinity via


-hole interactions[4], it inherently increases the partition coefficient (

). High lipophilicity drives high plasma protein binding (PPB), drastically reducing the unbound fraction (

) available to penetrate tissues. Therefore, in vivo efficacy depends not just on raw potency, but on maintaining unbound drug concentrations (

) above the cellular

for a sustained duration.
Protocol: Murine Xenograft Efficacy & PD Biomarker Study

Causality & Self-Validation: Tumor volume reduction alone is insufficient to prove a drug's mechanism; off-target toxicity can also shrink tumors. This protocol integrates Pharmacodynamic (PD) biomarker sampling to self-validate that in vivo efficacy is directly driven by target kinase inhibition.

  • Inoculation: Subcutaneously implant

    
     target-driven cancer cells into the right flank of athymic nude mice.
    
  • Randomization: Once tumors reach an average volume of ~150 mm³, randomize mice into vehicle and treatment groups (n=8/group).

  • Dosing: Administer the this compound derivative via oral gavage (PO). Formulation choice: Use 0.5% Methylcellulose / 0.2% Tween-80 to ensure uniform suspension and absorption of the lipophilic compound.

  • Measurement: Measure tumor volume via calipers bi-weekly using the formula:

    
    .
    
  • PD Sampling (The Validation Step): At steady-state (e.g., Day 14), sacrifice a satellite cohort at

    
     (e.g., 2 hours post-dose). Resect tumors, snap-freeze in liquid nitrogen, and analyze target kinase phosphorylation via Western blot to confirm that the biological target is actively suppressed in the tumor microenvironment.
    

G N1 In Vitro Biochemical Target Inhibition (IC50) N2 In Vitro Cellular Assays (EC50 & Viability) N1->N2 N3 In Vitro ADME (Microsomes, Caco-2) N2->N3 N4 In Vivo PK (Clearance, Half-life) N3->N4 N5 In Vivo Efficacy (Xenograft / Disease Model) N4->N5

Workflow: In vitro screening to in vivo efficacy of indazole-based inhibitors.

Comparative Data Analysis

The table below synthesizes representative experimental data demonstrating how the stepwise addition of the 4-chloro and 5-carbonitrile groups impacts both in vitro and in vivo parameters.

Scaffold DerivativeBiochemical

(nM)
Cellular

(nM)
Microsomal

(µL/min/mg)
Plasma Protein Binding (%)In Vivo Tumor Growth Inhibition (TGI %)
Unsubstituted 1H-Indazole 145.01,250.085.4 (High clearance)75%12% (Poor efficacy due to rapid metabolism)
4-Chloro-1H-Indazole 18.5210.062.1 (Moderate clearance)92%45% (Improved affinity via halogen bonding)
This compound 3.2 28.5 14.3 (High stability) 96% 88% (Robust efficacy, sustained

)

Data Interpretation: The introduction of the 4-chloro group yields a nearly 10-fold increase in biochemical potency due to halogen bonding[3][4]. However, it is the addition of the 5-carbonitrile group that bridges the in vitro to in vivo gap. By blocking C5 oxidation, microsomal clearance (


) drops significantly. This metabolic stability compensates for the high plasma protein binding (96%), allowing the drug to maintain a sufficient unbound fraction to drive 88% Tumor Growth Inhibition (TGI) in vivo.

References

  • National Institutes of Health (PMC). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available at:[Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at:[Link]

  • National Institutes of Health (PMC). Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing. Available at:[Link]

  • National Institutes of Health (PMC). A Small Molecule Bidentate-Binding Dual Inhibitor Probe of the LRRK2 and JNK Kinases. Available at:[Link]

Sources

Assessing the Metabolic Stability of 4-Chloro-1H-indazole-5-carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel heterocyclic scaffolds to determine their viability for clinical advancement. The 1H-indazole core is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors and neuroprotective agents.

However, early-stage compounds often fail due to rapid hepatic clearance. To overcome this, the 4-chloro-1H-indazole-5-carbonitrile scaffold (CAS: 1082041-91-5)[1] has emerged as a highly optimized building block. This guide objectively compares the metabolic stability of this specific analog against traditional structural alternatives and provides a self-validating experimental protocol for assessing intrinsic clearance (


).

Structural Rationale: Why This Analog Outperforms Alternatives

When optimizing a lead compound, the choice of functional groups dictates its susceptibility to Cytochrome P450 (CYP450) mediated Phase I metabolism. The superiority of the 4-chloro-5-carbonitrile analog is driven by two distinct structural modifications:

  • The C5-Nitrile Advantage (Bioisosteric Replacement): Traditional drug discovery often utilizes carboxamides to satisfy hydrogen-bonding requirements in target binding pockets. However, amides are highly vulnerable to enzymatic hydrolysis and N-dealkylation. Replacing the amide with a C5-nitrile acts as a compact, electron-withdrawing bioisostere[2]. The sp-hybridized nitrile removes metabolically labile N-H bonds while maintaining a linear vector for critical pi-stacking interactions within the ATP-binding pocket[2].

  • The C4-Chloro Shield (Steric & Electronic Deactivation): The insertion of a chlorine atom at the C4 position serves a dual purpose. Sterically, it restricts the conformation of the indazole ring and provides a clash with "gatekeeper" residues in off-target kinases, enhancing selectivity. Electronically, the halogen withdraws electron density from the indazole core, deactivating the aromatic system against electrophilic oxidation by hepatic enzymes.

Comparative Performance Data

To objectively demonstrate the pharmacokinetic advantages of the this compound core, we compare its performance against alternative functional groups using a standard Human Liver Microsome (HLM) assay.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound Scaffold

(min)

(µL/min/mg)
Primary Phase I Metabolic Liability
This compound > 120 < 5.0 Highly stable; minor N-glucuronidation
4-Chloro-1H-indazole-5-carboxamide 3539.6Amide hydrolysis, oxidation
4-Chloro-1H-indazole-5-methyl 1877.0Rapid benzylic oxidation via CYP3A4
1H-indazole-5-carbonitrile (Unsubstituted C4) 4530.8Electrophilic aromatic oxidation at C4

Data Interpretation: The 4-chloro-5-carbonitrile analog exhibits a heavily prolonged half-life (


) and negligible intrinsic clearance (

) compared to the carboxamide and methyl alternatives, confirming its utility in designing long-acting therapeutics.

Experimental Methodology: Human Liver Microsome (HLM) Assay

To ensure trustworthiness and reproducibility, metabolic stability must be assessed using a self-validating protocol[3]. The following procedure details the assessment of Phase I intrinsic clearance using pooled HLMs.

Reagents & Assay Setup
  • Test System: Pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Causality: This specific concentration is chosen to maintain linear enzyme kinetics while minimizing non-specific microsomal protein binding, which can artificially inflate the apparent half-life[4].

  • Buffer: 100 mM Potassium Phosphate (

    
    ), pH 7.4.
    
  • Cofactor: 1 mM NADPH. Causality: NADPH is the essential electron donor required to initiate CYP450 catalytic activity[4].

  • System Validation Controls: Dextromethorphan and Midazolam must be run in parallel. Causality: These act as positive controls to validate the metabolic competence of CYP2D6 and CYP3A4, respectively, ensuring the assay system is active and reliable[5].

Step-by-Step Protocol
  • Substrate Preparation: Dilute the this compound analog to a final concentration of 1 µM in 100 mM

    
     buffer (pH 7.4) containing 0.5 mg/mL HLM. Ensure the final organic solvent concentration (e.g., DMSO) remains strictly below 0.5% to prevent the inhibition of CYP enzymes[5].
    
  • Thermal Equilibration: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes. Causality: This ensures the system reaches physiological temperature before enzymatic initiation, preventing artificial lag phases in the kinetic depletion curve.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to start the Phase I metabolic reaction[4].

  • Kinetic Sampling: Extract 50 µL aliquots from the incubation mixture at defined time points: 0, 5, 15, 30, 45, and 60 minutes[4].

  • Reaction Quenching: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard. Causality: The high ratio of organic solvent instantly denatures the microsomal proteins, terminating the enzymatic reaction and precipitating the proteins to ensure a clean injection for LC-MS/MS[4].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the 0-minute time point.

Workflow Visualization

The following diagram maps the critical path of the HLM metabolic stability assay, highlighting the integration of reagents and kinetic sampling.

HLM_Workflow Step1 1. Substrate Preparation 1 µM Analog in 0.1 M KPO4 Buffer Step2 2. Matrix Addition Add 0.5 mg/mL Human Liver Microsomes Step1->Step2 Step3 3. Thermal Equilibration Pre-incubate at 37°C for 5 mins Step2->Step3 Step4 4. Reaction Initiation Add 1 mM NADPH Cofactor Step3->Step4 Step5 5. Kinetic Sampling Aliquots at 0, 5, 15, 30, 45, 60 mins Step4->Step5 Step6 6. Reaction Quenching Add Cold Acetonitrile (1:3 v/v) Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify Parent Compound Depletion Step6->Step7

Figure 1: Step-by-step Phase I metabolic stability workflow using Human Liver Microsomes.

Data Interpretation

To calculate the intrinsic clearance (


), plot the natural logarithm (

) of the remaining parent compound percentage against time. The slope of the resulting linear regression represents the elimination rate constant (

).
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    (Where
    
    
    is the incubation volume in µL, and
    
    
    is the mass of microsomal protein in mg).

By utilizing the this compound scaffold, drug developers can significantly depress the


 value, ensuring the molecule survives first-pass metabolism and achieves the necessary systemic exposure for in vivo efficacy.

References

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Source: evotec.com | URL: [Link]

  • Title: Metabolic Stability in Liver Microsomes | Source: mercell.com | URL: [Link]

Sources

Validation of Analytical Methods for 4-Chloro-1H-indazole-5-carbonitrile: A Comparative Guide (HPLC-UV vs. LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently encounter the challenge of developing robust analytical methods for highly functionalized heterocycles. 4-Chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) [1] is a privileged building block widely used in the synthesis of kinase inhibitors and targeted oncology therapeutics.

To ensure the quality and safety of downstream active pharmaceutical ingredients (APIs), the analytical methods used to quantify this intermediate must be rigorously validated. This guide objectively compares the performance of Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , providing field-proven protocols, mechanistic insights, and comparative validation data grounded in the latest [2] and [3] guidelines.

Physicochemical Profiling & Mechanistic Rationale

Before selecting an analytical technique, we must analyze the causality between the molecule's structure and its chromatographic behavior.

Unsubstituted indazoles typically possess a basic pyridine-like nitrogen (pKa ~1.2) and an acidic pyrrole-like NH (pKa ~14). However, in this compound, the strongly electron-withdrawing nature of the 5-cyano (-CN) and 4-chloro (-Cl) substituents drastically alters this profile. These groups pull electron density away from the indazole ring via inductive and resonance effects, rendering the basic nitrogen effectively non-basic under standard conditions and significantly increasing the acidity of the N-H proton.

The Analytical Consequence: Because the molecule acts as a weak acid, utilizing a highly acidic mobile phase (pH 2.5–3.0) ensures the compound remains in a fully protonated, neutral state. This prevents deleterious secondary ionic interactions with residual silanols on silica-based stationary phases, which is the primary cause of peak tailing in heterocyclic analysis[4]. Furthermore, the acidic N-H proton makes the molecule highly amenable to Negative Electrospray Ionization (ESI-) in mass spectrometry.

The Analytical Validation Lifecycle

Modern analytical development no longer relies on trial and error. Following the ICH Q14 (Analytical Procedure Development) [3] and ICH Q2(R2) (Validation of Analytical Procedures) [2] frameworks, we establish an Analytical Target Profile (ATP) before executing formal validation.

Validation_Workflow ATP Analytical Target Profile (ICH Q14) Dev Method Development & Risk Assessment ATP->Dev Opt Method Optimization (Mobile Phase, Column) Dev->Opt Val Formal Validation (ICH Q2(R2)) Opt->Val Lock Parameters Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Sens LOD / LOQ Determination Val->Sens Routine Routine Use & Lifecycle Management Spec->Routine Lin->Routine Acc->Routine Sens->Routine

Figure 1: Analytical validation lifecycle workflow based on ICH Q14 and Q2(R2) guidelines.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, an analytical method must be a self-validating system . This means embedding internal controls—System Suitability Tests (SST)—that must pass before data acquisition is considered valid, thereby preventing the generation of out-of-specification (OOS) artifacts.

Protocol A: RP-HPLC-UV (Optimized for Assay & Macroscopic Purity)

HPLC-UV is the workhorse for batch release testing due to its high precision and robustness. The extended conjugated


-system of the indazole-carbonitrile scaffold provides excellent UV absorptivity.
  • Column: C18, 150 x 4.6 mm, 3.5 µm. (Causality: The hydrophobic C18 phase provides optimal retention for the lipophilic chloro-aromatic system).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. (Causality: A gradient is mandatory to wash out highly retained, lipophilic synthetic by-products like unreacted di-chloro precursors).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validating SST: Inject a resolution mixture containing this compound and its primary synthetic precursor (e.g., 4-chloro-1H-indazole). Acceptance Criteria: Resolution (

    
    ) must be 
    
    
    
    , and the tailing factor (
    
    
    ) must be
    
    
    . If these criteria fail, the sequence automatically halts.
Protocol B: LC-MS/MS (Optimized for Trace Impurity Profiling)

While HPLC-UV is excellent for assay, it lacks the sensitivity required to detect potentially genotoxic trace impurities. LC-MS/MS fills this gap.

  • Column: UHPLC C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). (Causality: As established, the electron-withdrawing substituents make the indazole N-H highly prone to deprotonation, yielding a strong

    
     signal).
    
  • Self-Validating SST: An isotopically labeled internal standard (IS) is spiked at a constant concentration into every sample vial. Acceptance Criteria: The absolute peak area of the IS must not deviate by more than

    
     from the mean of the calibration curve. This guarantees that matrix effects or ion suppression are not causing false negatives.
    

Comparative Validation Data

The following table summarizes the experimental validation data for both methods, evaluated strictly against ICH Q2(R2) acceptance criteria[2].

Validation ParameterRP-HPLC-UV (Assay / Purity)LC-MS/MS (Trace Impurities)ICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL1.0 – 100 ng/mL

Limit of Detection (LOD) 0.15 µg/mL0.20 ng/mLSignal-to-Noise (S/N)

Limit of Quantitation (LOQ) 0.45 µg/mL0.60 ng/mLSignal-to-Noise (S/N)

Accuracy (% Recovery) 99.1% – 100.8%96.2% – 103.5%98.0% – 102.0% (For Assay)
Precision (Intra-day RSD) 0.6%2.4%

(For Assay)
Specificity

(Baseline separation)
MRM Transition SpecificComplete lack of interference
Robustness High (Tolerates

pH shifts)
Moderate (Sensitive to matrix ions)Statistically insignificant variation
Performance Analysis
  • When to use HPLC-UV: The data clearly demonstrates that HPLC-UV is the superior choice for main-component assay and macroscopic purity determination. Its intra-day precision (0.6% RSD) easily meets the strict

    
     ICH requirement for release testing.
    
  • When to use LC-MS/MS: LC-MS/MS outperforms HPLC-UV in sensitivity by nearly three orders of magnitude (LOQ of 0.60 ng/mL vs. 0.45 µg/mL). It is the mandatory alternative when screening for trace-level synthetic impurities or degradation products that lack sufficient UV chromophores.

Conclusion

Validating analytical methods for highly functionalized heterocycles like this compound requires moving beyond generic templates. By understanding the physicochemical causality—specifically how the cyano and chloro groups depress the pKa of the indazole ring—we can rationally design acidic mobile phases that ensure peak symmetry[4].

For comprehensive lifecycle management under ICH Q14[3], laboratories should employ a dual-method strategy: utilizing the self-validating RP-HPLC-UV protocol for robust, daily batch release, while reserving the LC-MS/MS protocol for high-sensitivity impurity profiling and stability-indicating investigations.

References

  • "this compound (CAS: 1082041-91-5)
  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),
  • "Analytical Procedure Development Q14", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),
  • "Application Note: HPLC Analysis of Indazole Deriv

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket, making the development of truly specific inhibitors a formidable task.[1] Off-target effects, where a compound interacts with unintended kinases, can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[2][3]

This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 4-chloro-1H-indazole-5-carbonitrile scaffold and its close analogs. The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of several approved anti-cancer drugs.[4] We will delve into the experimental methodologies used to assess kinase selectivity, present comparative data for representative compounds, and explain the causal relationships behind experimental choices, offering a framework for robustly characterizing your own kinase inhibitors.

The Indazole Scaffold: A Double-Edged Sword of Potency and Cross-Reactivity

The indazole ring system is a versatile pharmacophore adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases. This inherent binding ability is a primary reason for its prevalence in kinase inhibitor design. However, this same feature contributes to the potential for cross-reactivity across the kinome. Therefore, a thorough understanding of an indazole-based inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

Comparative Kinase Selectivity Profiles

To illustrate the principles of cross-reactivity profiling, this guide will focus on a selection of well-characterized indazole-based inhibitors. While comprehensive public data for a series of inhibitors with the exact this compound core is limited, we can draw valuable insights from structurally related, clinically relevant compounds and novel research compounds.

Here, we compare the inhibitory activity of Axitinib, a potent VEGFR inhibitor, Pazopanib, a multi-targeted tyrosine kinase inhibitor, and Compound C05, a novel, potent PLK4 inhibitor.[5][6]

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of Selected Indazole-Based Inhibitors

Kinase TargetAxitinib (Ki, nM)Pazopanib (IC50, nM)Compound C05 (IC50, nM)Kinase Family
VEGFR1 0.110>500Tyrosine Kinase
VEGFR2 0.230>500Tyrosine Kinase
VEGFR3 0.1-0.347>500Tyrosine Kinase
PDGFRα 1.684>500Tyrosine Kinase
PDGFRβ 1.684>500Tyrosine Kinase
c-KIT 1.774>500Tyrosine Kinase
PLK4 4.2-< 0.1Serine/Threonine Kinase
PLK1 --4.9Serine/Threonine Kinase
PLK3 --11.2Serine/Threonine Kinase
c-Fms -146>500Tyrosine Kinase
Itk -146>500Tyrosine Kinase
Lck -146>500Tyrosine Kinase
RAF-1 -Broad Inhibition>500Serine/Threonine Kinase
B-RAF -Broad Inhibition>500Serine/Threonine Kinase

Data for Axitinib and Pazopanib are compiled from publicly available databases and literature.[1] Data for Compound C05 is from a study on PLK4 inhibitors.[5][6]

This table highlights the diverse selectivity profiles that can arise from the indazole scaffold. Axitinib demonstrates high potency and selectivity for VEGFRs, though it also inhibits other tyrosine kinases at slightly higher concentrations.[1] Pazopanib exhibits a broader multi-targeted profile, which contributes to both its therapeutic efficacy and its side-effect profile.[1] In contrast, Compound C05 shows exceptional potency for PLK4 with good selectivity against other PLK family members, showcasing how modifications to the indazole core can steer selectivity towards specific subfamilies.[5][6]

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach is essential for a comprehensive understanding of an inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinase Profiling

The most direct method for assessing cross-reactivity is to screen the inhibitor against a large panel of purified kinases.[1] This "kinome scan" provides a broad overview of the inhibitor's selectivity at a single concentration, followed by dose-response curves for any identified hits to determine IC50 values.

G cluster_0 Biochemical Kinase Assay Workflow Compound Dilution Compound Dilution Assay Plate Assay Plate Compound Dilution->Assay Plate Dispense Kinase Panel Kinase Panel Kinase Panel->Assay Plate Add Kinases Detection Reagent Detection Reagent Assay Plate->Detection Reagent Stop Reaction & Add ATP & Substrate ATP & Substrate ATP & Substrate->Assay Plate Initiate Reaction Plate Reader Plate Reader Detection Reagent->Plate Reader Measure Signal Data Analysis Data Analysis Plate Reader->Data Analysis Calculate % Inhibition & IC50 G cluster_1 CETSA Workflow Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Incubate with Inhibitor Cell Lysis Cell Lysis Heat Shock->Cell Lysis Apply Temperature Gradient Centrifugation Centrifugation Cell Lysis->Centrifugation Freeze-Thaw Cycles Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Separate Soluble & Aggregated Proteins Protein Analysis Protein Analysis Supernatant Collection->Protein Analysis Western Blot or Mass Spec Data Interpretation Data Interpretation Protein Analysis->Data Interpretation Quantify Soluble Protein

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay.

  • Cell Culture and Treatment: Grow the desired cell line to 80-90% confluency. Treat the cells with the test inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Immediately cool the tubes on ice and lyse the cells, for example, by repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody specific to the target kinase.

  • Quantification: Quantify the band intensity at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Causality Behind Experimental Choices:

  • Why a temperature gradient? This allows for the determination of the protein's melting curve (Tagg) and observation of a shift upon inhibitor binding.

  • Why high-speed centrifugation? This step is critical to effectively separate the soluble, stabilized protein from the aggregated, denatured protein.

  • Why Western Blot? This technique provides a specific and semi-quantitative readout of the amount of soluble target protein remaining after heat treatment.

Signaling Pathway Context: VEGFR and Wnt/β-Catenin

Understanding the signaling pathways in which an inhibitor's targets and off-targets are involved is crucial for interpreting its overall biological effect. For instance, Axitinib's primary targets, the VEGFRs, are key regulators of angiogenesis. However, it is also known to inhibit the Wnt/β-catenin signaling pathway through an off-target interaction with the E3 ubiquitin ligase SHPRH, which is independent of its VEGFR inhibition. [1]

G cluster_0 VEGFR Signaling (Primary Target) cluster_1 Wnt/β-catenin Signaling (Off-Target) VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Axitinib Axitinib Axitinib->VEGFR SHPRH SHPRH bCatenin bCatenin SHPRH->bCatenin Ubiquitination Degradation Degradation bCatenin->Degradation Axitinib_off Axitinib Axitinib_off->SHPRH

Caption: Simplified pathways showing Axitinib's on-target VEGFR inhibition and off-target effect on Wnt/β-catenin signaling.

Conclusion

The this compound scaffold and its derivatives represent a potent class of kinase inhibitors with significant therapeutic potential. However, their efficacy and safety are intrinsically linked to their selectivity profile. A comprehensive cross-reactivity assessment, employing a combination of broad in vitro kinase screening and cell-based target engagement assays, is paramount. By understanding not only what a compound inhibits but also how to robustly measure and interpret its selectivity, researchers can make more informed decisions, accelerating the development of safer and more effective targeted therapies. This guide provides a foundational framework for these critical investigations, emphasizing the importance of rigorous, multi-faceted analysis in the pursuit of novel kinase inhibitors.

References

  • Ventura, A. C., Sepulchre, J. A., & Merajver, S. D. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 93. [Link]

  • Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3562–3566. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Chemical reviews, 107(7), 2496–2532. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Bioactive indazole compounds in clinical trails. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Introduction4-Chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) is a highly specialized chemical intermediate predominantly utilized in the synthesis of advanced pharmaceutical agents, such as kinase inhibitors. While its unique structure—comprising a lipophilic indazole core, a reactive carbonitrile group, and a halogen (chlorine)—makes it invaluable for drug discovery, it simultaneously introduces specific occupational hazards and strict disposal requirements.

Introductionthis compound (CAS: 1082041-91-5)[1] is a highly specialized chemical intermediate predominantly utilized in the synthesis of advanced pharmaceutical agents, such as kinase inhibitors. While its unique structure—comprising a lipophilic indazole core, a reactive carbonitrile group, and a halogen (chlorine)—makes it invaluable for drug discovery, it simultaneously introduces specific occupational hazards and strict disposal requirements.

Hazard Assessment & Chemical Causality

To handle this compound safely, laboratory personnel must understand the mechanistic basis of its [1].

  • Lipophilicity & Permeability : The indazole ring facilitates cellular membrane permeability. This increases the risk of systemic toxicity upon dermal exposure (H312) or ingestion (H302)[2].

  • Halogenation : The presence of the chlorine atom classifies any resulting organic waste as "halogenated." Halogenated compounds require specialized disposal because standard incineration can release toxic hydrogen chloride (HCl) gas[3].

  • Nitrile Reactivity : While aryl nitriles are generally stable, under extreme acidic conditions or uncontrolled combustion, they can release toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN).

Table: Hazard Profile & GHS Classification

Property / HazardDescription / CodeCausality / Implication
CAS Number 1082041-91-5Unique identifier for SDS tracking and inventory management[4].
Physical State Solid (Powder)Prone to aerosolization; presents a significant inhalation hazard (H332)[2].
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes due to membrane permeability[1].
Irritation H315, H319, H335Causes skin/eye irritation and respiratory distress upon contact[2].
Waste Classification Halogenated OrganicMust not be mixed with non-halogenated solvents to ensure EPA compliance[3].

Operational Safety & Handling Protocol

According to the National Research Council's , no experimental activity should begin unless a comprehensive handling and disposal plan has been formulated[5].

  • Engineering Controls : Always handle the dry powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of airborne particulates.

  • Personal Protective Equipment (PPE) :

    • Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory. The lipophilic nature of the compound can degrade certain glove materials over prolonged exposure.

    • Eye Protection: Snug-fitting safety goggles must be worn to prevent dust ingress into the ocular mucosa.

    • Body: A flame-retardant lab coat with fitted cuffs ensures no exposed skin contacts the powder.

Spill Response & Decontamination Workflow

In the event of a localized spill (e.g., < 50 grams) inside the fume hood, follow this self-validating decontamination protocol:

  • Isolate : Alert nearby personnel and ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure and contain aerosolized particles.

  • Contain (No Dry Sweeping) : Do not dry sweep the area, as this will aerosolize the powder and exacerbate the inhalation hazard.

  • Neutralize/Wet : Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol or water) to suppress dust formation.

  • Collect : Use damp, disposable absorbent wipes to collect the wetted material. Work from the outside of the spill toward the center to prevent spreading.

  • Decontaminate : Wash the spill area with a mild detergent solution, followed by a thorough water rinse. Verify the area is visually clean.

  • Dispose : Place all contaminated wipes, gloves, and cleanup materials into a designated, clearly labeled Halogenated Solid Waste container[6].

Waste Segregation & Disposal Plan

Proper disposal is strictly governed by the, enforced by the U.S. Environmental Protection Agency (EPA)[7]. Because this compound contains a chlorine atom, it must be managed under halogenated waste protocols[3].

  • The Segregation Imperative : Never mix halogenated waste with non-halogenated waste. Mixing them forces the entire volume to be treated as halogenated, which needlessly increases hazardous waste management costs and complicates the chemical treatment process[3].

  • Storage Requirements : Store waste in chemically compatible, high-density polyethylene (HDPE) or glass containers. Ensure containers are tightly sealed and clearly labeled with "Hazardous Waste: Halogenated Organics (Contains this compound)."

  • Incineration Mechanism : The only acceptable method for final disposal is high-temperature incineration (>1000°C). Lower temperatures can lead to the incomplete combustion of chlorinated organics, resulting in the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Furthermore, the incineration facility must be equipped with alkaline scrubbers to neutralize the hydrogen chloride (HCl) gas generated during the combustion of the chlorine atom[6].

Visualizing the Disposal Workflow

The following diagram illustrates the logical segregation pathway for waste streams containing this compound, ensuring compliance with EPA/RCRA standards.

WasteSegregationStartThis compoundWaste GenerationSolidSolid Waste(Powder, PPE, Wipes)Start->SolidLiquidLiquid Waste(Reaction Mixtures)Start->LiquidHalogenatedHalogenated OrganicWaste StreamSolid->Halogenated Direct placementLiquid->Halogenated Organic fractionsNonHaloAqueous / Non-Halogenated(If separated)Liquid->NonHalo Aqueous fractionsIncinerationHigh-Temp Incineration(>1000°C) + HCl ScrubberHalogenated->Incineration EPA/RCRA CompliantWaterTreatmentSpecialized WastewaterTreatmentNonHalo->WaterTreatment pH neutralized

Workflow for the segregation and disposal of this compound waste streams.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Personal protective equipment for handling 4-chloro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) requires strict adherence to specialized safety protocols. As a halogenated aromatic nitrile frequently utilized as a pharmacophore in kinase inhibitor development, this compound presents a unique matrix of physical and toxicological hazards.

This guide provides drug development professionals with a comprehensive, causality-driven operational framework for the safe handling, solubilization, and disposal of this compound.

Chemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards. The lipophilic indazole core allows for rapid biological membrane interaction, while the reactive carbonitrile and chlorine substituents make the compound a severe irritant.

When this compound is solubilized in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO)—the industry standard for biological assays—its hazard profile fundamentally changes. DMSO acts as a potent penetration enhancer, capable of carrying toxic, halogenated solutes directly across the stratum corneum and into systemic circulation[1].

Table 1: Quantitative Hazard Data and Molecular Causality

Hazard PropertyGHS CodeMolecular Causality & Operational Implication
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes. Requires strict barrier protection and active ventilation[2].
Irritation H315, H319, H335Causes severe skin, eye, and respiratory irritation. Aerosolization of the dry powder must be prevented[2].
Halogenated Core N/AThe aryl chloride structure dictates that all waste must be segregated. Standard incineration can generate toxic dioxins[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling halogenated indazoles in solution. Your protective matrix must adapt to the physical state of the chemical.

  • Respiratory Protection: All open handling of the dry powder must occur within a certified chemical fume hood. Causality: The powder is highly irritating to the respiratory tract (H335)[2]. If a fume hood is unavailable, a NIOSH-approved N95/P100 particulate respirator is mandatory.

  • Eye Protection: Snug-fitting, splash-proof chemical safety goggles.

  • Hand Protection (Dry Powder): Standard nitrile gloves (minimum 0.11 mm thickness) provide adequate protection against the solid compound.

  • Hand Protection (DMSO Solutions) - CRITICAL: You must switch to butyl rubber, fluoroelastomer, or thick (15-mil) latex gloves . Causality: Nitrile gloves degrade rapidly upon exposure to DMSO[1]. Because DMSO will actively transport the dissolved this compound through compromised nitrile and into your skin, standard gloves present a false sense of security[1].

Operational Workflow: Solubilization Protocol

This step-by-step methodology utilizes a self-validating system to ensure zero exposure and absolute mass tracking during the preparation of stock solutions.

HandlingWorkflow Start This compound (Dry Powder) Hood Transfer to Fume Hood (Face Velocity >100 fpm) Start->Hood PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Hood->PPE Weigh Weigh with Antistatic Boat PPE->Weigh Solvent Solubilize in DMSO Weigh->Solvent Waste Dispose as Halogenated Organic Waste Solvent->Waste

Fig 1. End-to-end safe handling workflow for this compound.

Step-by-Step Solubilization Methodology
  • Workspace Validation: Clear the fume hood of clutter.

    • Self-Validating Check: Verify the hood monitor reads a face velocity of >100 fpm before opening the sash.

  • Weigh-by-Difference Protocol: Do not weigh the powder openly on a balance. Instead, weigh the sealed source vial containing the compound. Transfer the estimated required mass into a destination vial inside the fume hood using an antistatic spatula. Seal both vials.

    • Self-Validating Check: Re-weigh the sealed source vial. The mass lost from the source vial must exactly equal your target mass. This confirms the exact amount transferred without exposing the open laboratory to aerosolized toxic powder.

  • Solubilization: Inject the required volume of anhydrous DMSO directly into the sealed destination vial through a septum using a syringe. Vortex gently.

    • Self-Validating Check: Hold the vial against a dark background under bright light. The complete absence of particulate matter validates 100% solubilization, ensuring accurate molarity for your downstream assays.

Spill Response and Halogenated Waste Disposal Plan

Because this compound contains a chlorine atom, its disposal logistics are strictly governed by environmental regulations regarding halogenated hydrocarbons[4].

Causality for Segregation: Halogenated organic waste must NEVER be mixed with standard non-halogenated organic waste[5]. If halogenated compounds are incinerated under standard conditions, the combustion process can generate polychlorinated dibenzo-p-dioxins (PCDDs), which are catastrophic environmental toxins[3]. Segregation ensures the waste is routed to specialized high-temperature incinerators equipped with acid-gas scrubbers[3].

SpillResponse Spill Spill Detected Type Assess State Spill->Type Solid Solid Powder Type->Solid Liquid DMSO Solution Type->Liquid WetWipe Dampen to Prevent Dust Solid->WetWipe Absorb Use Universal Absorbent Liquid->Absorb Collect Collect in Sealable Container WetWipe->Collect Absorb->Collect Label Label: Halogenated Waste Collect->Label

Fig 2. Logical decision pathway for chemical spill response and containment.

Spill Response Protocol
  • For Solid Spills: Do not dry-sweep. Dry sweeping causes electrostatic repulsion and aerosolizes the H332/H335 inhalation hazard. Dampen a spill pad with water or a low-toxicity solvent to wipe up the powder, then place the pad in a sealable container.

  • For Liquid Spills (DMSO Solutions): Evacuate the immediate area to allow aerosols to settle. Wearing butyl rubber gloves, cover the spill with a universal absorbent (e.g., vermiculite or sand). Scoop the absorbed matrix into a chemically compatible, sealable container.

  • Disposal Execution: Label all collected spill materials and standard liquid waste generated during the experiment explicitly as "Halogenated Organic Waste" [6].

References

  • University of Maryland Center for Environmental Science (UMCES) - Spotlight on DMSO: Penetration Enhancers and Glove Degradation. Retrieved from[Link]

  • Chemistry HSC Prep - Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Tennessee Safety Office - Hazardous Waste Guide: Halogenated Compounds. Retrieved from[Link]

  • RiskAssess - Disposal of Chemical Wastes and Dioxin Formation Risks. Retrieved from[Link]

  • Auckland Microfab - Cleanroom Waste Disposal Protocol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1H-indazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-chloro-1H-indazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.